Panobinostat Lactate
描述
属性
IUPAC Name |
(E)-N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide;2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2.C3H6O3/c1-15-18(19-4-2-3-5-20(19)23-15)12-13-22-14-17-8-6-16(7-9-17)10-11-21(25)24-26;1-2(4)3(5)6/h2-11,22-23,26H,12-14H2,1H3,(H,24,25);2,4H,1H3,(H,5,6)/b11-10+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDWNSFFSMWXJJ-ASTDGNLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)NO.CC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)/C=C/C(=O)NO.CC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401026247 | |
| Record name | Panobinostat lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401026247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960055-56-5 | |
| Record name | Panobinostat lactate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=960055-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Panobinostat lactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960055565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Panobinostat lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401026247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PANOBINOSTAT LACTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN0T99OO4V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Panobinostat Lactate in Cancer
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Panobinostat is a potent, orally bioavailable pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-neoplastic activity across a range of hematological and solid tumors.[1][2] As a member of the hydroxamic acid class, it non-selectively inhibits Class I, II, and IV HDAC enzymes at nanomolar concentrations.[3][4][5][6] This inhibition leads to the hyperacetylation of both histone and non-histone proteins, culminating in a cascade of anti-cancer effects. The primary mechanisms of action include epigenetic modulation leading to the reactivation of tumor suppressor genes, induction of cell cycle arrest, and triggering of apoptosis through multiple pathways.[3][4][7][8] Furthermore, panobinostat modulates critical cellular signaling pathways and exhibits synergistic activity with other anti-cancer agents, most notably the proteasome inhibitor bortezomib. This document provides a comprehensive technical overview of panobinostat's molecular mechanisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism: Pan-Histone Deacetylase Inhibition
The foundational mechanism of panobinostat is its potent inhibition of histone deacetylases. HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histones and other proteins.[4][9] In many cancers, HDACs are overexpressed or dysregulated, leading to the hypoacetylation of histones.[4][9] This results in a condensed chromatin structure (heterochromatin), which represses the transcription of critical genes, including tumor suppressors.[7][9]
Panobinostat, as a pan-HDAC inhibitor, reverses this process. Its hydroxamic acid moiety chelates the zinc ion within the active site of HDAC enzymes, potently blocking their catalytic activity.[10] This action inhibits Class I, II, and IV HDACs, leading to an accumulation of acetylated histones.[5][11] The resulting "relaxed" or open chromatin structure (euchromatin) allows for transcriptional machinery to access DNA, leading to the expression of previously silenced genes that can halt cancer progression.[3][4][7][12]
Downstream Cellular Consequences
The inhibition of HDACs by panobinostat initiates a wide array of downstream effects that contribute to its anti-tumor activity.
Epigenetic Reprogramming and Gene Expression
The most direct consequence of HDAC inhibition is the hyperacetylation of core histone proteins (e.g., H3 and H4).[10][13] This epigenetic shift alters the genetic landscape of the cancer cell, notably:
-
Upregulation of Tumor Suppressor Genes: Panobinostat treatment leads to the re-expression of silenced tumor suppressor genes, such as the cyclin-dependent kinase inhibitor p21 (CDKN1A).[14]
-
Downregulation of Oncogenes: The transcription of key oncogenes, such as c-Myc, is often suppressed following treatment.[10][15]
Effects on Non-Histone Proteins
HDACs target a multitude of non-histone proteins. Panobinostat-induced hyperacetylation of these substrates disrupts numerous cellular processes vital for cancer cell survival:
-
α-tubulin: Hyperacetylation of α-tubulin, a result of HDAC6 inhibition, disrupts microtubule dynamics and intracellular protein trafficking. This is particularly crucial for the aggresome pathway, an alternative protein degradation route.[5][16]
-
Hsp90 (Heat Shock Protein 90): Acetylation of Hsp90 impairs its chaperone function, leading to the degradation of its client oncoproteins, such as AKT, EGFR, and STAT3.[14][17]
-
p53: Acetylation can enhance the stability and tumor-suppressive functions of the p53 protein.[7][18]
Induction of Cell Cycle Arrest
Panobinostat effectively halts cancer cell proliferation by inducing cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[14][19][20] This is largely mediated by the transcriptional upregulation of the CDK inhibitor p21, which prevents the cell from progressing through the cell cycle.[5][14]
Induction of Apoptosis
Panobinostat is a potent inducer of apoptosis (programmed cell death) in cancer cells through multiple mechanisms:[3][4][21]
-
Intrinsic (Mitochondrial) Pathway: It modulates the expression of Bcl-2 family proteins, decreasing anti-apoptotic members (e.g., Bcl-xL, Bcl-2) and increasing pro-apoptotic members (e.g., Bim, BAX, BAK).[14][15] This leads to mitochondrial membrane disruption and activation of caspase-9 and caspase-3.[5][22]
-
Extrinsic (Death Receptor) Pathway: Panobinostat can sensitize cells to death receptor-mediated apoptosis, for instance, by enhancing TRAIL-mediated cytotoxicity.[14]
-
Generation of Reactive Oxygen Species (ROS): The drug can induce oxidative stress through the production of ROS, which further contributes to mitochondrial damage and apoptosis.[14][22]
Modulation of Oncogenic Signaling Pathways
Panobinostat disrupts several key signaling pathways that are frequently hyperactive in cancer and drive proliferation and survival.[18]
-
JAK/STAT Pathway: In multiple myeloma, panobinostat has been shown to inhibit the phosphorylation of STAT5 and STAT6, disrupting this critical survival signaling cascade.[18]
-
PI3K/AKT/mTOR Pathway: This central pathway controlling cell growth and metabolism is also modulated by panobinostat, partly through the Hsp90-dependent degradation of AKT.[18]
-
Akt/FOXM1 Pathway: In gastric cancer, panobinostat has been shown to inactivate Akt/FOXM1 signaling, suppressing proliferation and metastasis.[23]
Synergy with Proteasome Inhibitors
A clinically significant mechanism of panobinostat is its synergy with proteasome inhibitors like bortezomib, particularly in multiple myeloma.[16][24] Myeloma cells produce large quantities of misfolded proteins and are highly dependent on the proteasome for their degradation.[16]
When the proteasome is blocked by bortezomib, cancer cells compensate by activating the aggresome pathway , which transports ubiquitinated protein aggregates via microtubules to be degraded by autophagy.[16][21] This process is dependent on HDAC6. Panobinostat inhibits HDAC6, leading to α-tubulin hyperacetylation, which disrupts the dynein motor complex required for aggresome formation.[16] This dual blockade of both the proteasome and the aggresome escape route leads to a toxic accumulation of misfolded proteins, overwhelming the cell and triggering robust apoptosis.[16][24]
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of Panobinostat
This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of panobinostat against various HDAC enzymes and cancer cell lines, demonstrating its potency at the nanomolar level.
| Target | IC₅₀ (nM) | Cell Line / Assay Type | Reference |
| HDAC Enzymes | |||
| Pan-HDAC | 2.1 - 531 nM | Enzymatic Assays | [13] |
| Class I, II, IV | < 13.2 nM (most) | Enzymatic Assays | [17] |
| Cancer Cell Lines | |||
| HH (CTCL) | 1.8 nM | Cell Proliferation Assay | [13] |
| BT474 (Breast) | 2.6 nM | Cell Proliferation Assay | [13] |
| HCT116 (Colon) | 7.1 nM | Cell Proliferation Assay | [13] |
| MOLT-4 (Leukemia) | 5 nM | Apoptosis Assay | [10] |
| Reh (Leukemia) | 20 nM | Apoptosis Assay | [10] |
| K562 (CML) | 61.31 nM | Proliferation Assay (48h) | [15] |
Table 2: Clinical Efficacy of Panobinostat in Multiple Myeloma
This table presents key efficacy data from clinical trials of panobinostat in combination with bortezomib and dexamethasone for relapsed/refractory multiple myeloma (RRMM).
| Clinical Trial | Patient Population | Treatment Arm | Control Arm | Outcome Metric | Result | Reference |
| PANORAMA-1 | RRMM (1-3 prior lines) | Pano + Bort + Dex | Placebo + Bort + Dex | Median PFS | 12.0 vs 8.1 months | [25] |
| PANORAMA-1 (Subgroup) | RRMM (≥2 prior lines incl. Bort & IMiD) | Pano + Bort + Dex | Placebo + Bort + Dex | Median PFS | 10.6 vs 5.8 months | [26] |
| PANORAMA-1 (Subgroup) | RRMM (≥2 prior lines incl. Bort & IMiD) | Pano + Bort + Dex | Placebo + Bort + Dex | Overall Response Rate | 59% vs 41% | [26] |
| PANORAMA-2 | Bortezomib-refractory MM | Pano + Bort + Dex | N/A (single arm) | Overall Response Rate | 34.5% | [27] |
| PANEX | Heavily pretreated RRMM | Pano + SC Bort + Dex | N/A (single arm) | Overall Response Rate | 62% | [27] |
PFS: Progression-Free Survival; Pano: Panobinostat; Bort: Bortezomib; Dex: Dexamethasone; IMiD: Immunomodulatory drug; SC: Subcutaneous.
Experimental Protocols
HDAC Activity Assay (Fluorometric)
This protocol outlines a method to measure total HDAC activity in cell or tissue lysates and assess the inhibitory effect of panobinostat.
Principle: HDAC enzymes in the lysate deacetylate a fluorogenic substrate. A developer solution then cleaves the deacetylated substrate to release a fluorescent molecule, which is quantified.
Methodology:
-
Lysate Preparation:
-
Harvest cells or homogenize tissue in lysis buffer containing a protease inhibitor cocktail.
-
Prepare nuclear extracts via differential centrifugation for specific analysis of nuclear HDACs.[28]
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Reaction:
-
In a 96-well microplate, add diluted lysate (e.g., 15 µg protein/well).[28]
-
Add test compounds (panobinostat at various concentrations) or vehicle control. Include a known HDAC inhibitor like Trichostatin A (TSA) as a positive control.[28][29]
-
Initiate the reaction by adding the fluorometric HDAC substrate (e.g., Boc-Lys(Ac)-AMC).[28]
-
Incubate at 37°C for 30-60 minutes.
-
-
Development and Measurement:
-
Data Analysis:
-
Subtract background fluorescence (wells with no lysate).
-
Calculate the percentage of HDAC inhibition relative to the vehicle control.
-
Plot inhibition versus panobinostat concentration to determine the IC₅₀ value.
-
Western Blotting for Acetylated Proteins
This protocol is used to qualitatively and semi-quantitatively assess the increase in histone and non-histone protein acetylation following panobinostat treatment.
Methodology:
-
Cell Treatment and Lysis:
-
Culture cancer cells to ~70-80% confluency.
-
Treat cells with various concentrations of panobinostat or vehicle control for a specified time (e.g., 6 or 24 hours).[30]
-
Harvest cells, wash with PBS, and lyse in RIPA buffer supplemented with protease inhibitors and an HDAC inhibitor (e.g., TSA, sodium butyrate) to preserve acetylation marks.
-
-
Protein Quantification and Sample Preparation:
-
Centrifuge lysates to pellet debris and collect the supernatant.
-
Determine protein concentration (e.g., BCA assay).
-
Normalize protein amounts for all samples and add Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane onto a polyacrylamide gel (SDS-PAGE).
-
Run electrophoresis to separate proteins by size.
-
Transfer separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for an acetylated protein (e.g., anti-acetyl-Histone H3, anti-acetyl-α-tubulin) overnight at 4°C.
-
Wash the membrane multiple times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system or X-ray film.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH, β-actin, or total Histone H3) to ensure equal protein loading.[30]
-
Perform densitometry analysis to quantify changes in protein acetylation.[30]
-
References
- 1. benthamscience.com [benthamscience.com]
- 2. Panobinostat (LBH589): a potent pan-deacetylase inhibitor with promising activity against hematologic and solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Panobinostat: a Histone Deacetylase Inhibitor - Personalized Medicine in Oncology [personalizedmedonc.com]
- 4. Panobinostat: a Histone Deacetylase Inhibitor | Value-Based Cancer Care [valuebasedcancer.com]
- 5. Histone deacetylase inhibitor, panobinostat, exerts anti-proliferative effect with partial normalization from aberrant epigenetic states on granulosa cell tumor cell lines | PLOS One [journals.plos.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. What is the mechanism of Panobinostat lactate? [synapse.patsnap.com]
- 8. Facebook [cancer.gov]
- 9. cdn.mdedge.com [cdn.mdedge.com]
- 10. dppiv.com [dppiv.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Panobinostat Effectively Increases Histone Acetylation and Alters Chromatin Accessibility Landscape in Canine Embryonic Fibroblasts but Does Not Enhance Cellular Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Panobinostat | Non-selective HDACs | Tocris Bioscience [tocris.com]
- 14. Panobinostat as Pan-deacetylase Inhibitor for the Treatment of Pancreatic Cancer: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sodium butyrate and panobinostat induce apoptosis of chronic myeloid leukemia cells via multiple pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Panobinostat for the treatment of multiple myeloma: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. commons.stmarytx.edu [commons.stmarytx.edu]
- 19. Panobinostat - Wikipedia [en.wikipedia.org]
- 20. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The potential of panobinostat as a treatment option in patients with relapsed and refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Inactivation of the Akt/FOXM1 Signaling Pathway by Panobinostat Suppresses the Proliferation and Metastasis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. dovepress.com [dovepress.com]
- 26. Farydak (Panobinostat): First HDAC Inhibitor Approved for the Treatment of Patients with Relapsed Multiple Myeloma [ahdbonline.com]
- 27. Efficacy of Panobinostat for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Panobinostat Lactate: A Technical Guide to a Pan-Histone Deacetylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panobinostat is a potent, orally bioavailable pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-neoplastic activity across a range of hematologic and solid tumors.[1][2] Marketed under the brand name Farydak®, it is a hydroxamic acid derivative that inhibits Class I, II, and IV HDAC enzymes at low nanomolar concentrations.[3][4][5] The inhibition of these enzymes leads to the hyperacetylation of both histone and non-histone proteins, resulting in epigenetic modulation of gene expression, cell cycle arrest, and apoptosis in malignant cells.[6][7][8]
Panobinostat lactate was approved by the U.S. Food and Drug Administration (FDA) in February 2015 for the treatment of multiple myeloma in patients who have received at least two prior standard therapies, including bortezomib and an immunomodulatory agent, used in combination with the proteasome inhibitor bortezomib and dexamethasone.[2][3][9] This guide provides an in-depth technical overview of its core mechanism of action, effects on cellular signaling, key experimental data, and relevant laboratory protocols.
Core Mechanism of Action
The primary mechanism of panobinostat is the non-selective inhibition of histone deacetylases (HDACs).[3] HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histone tails.[6] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription.[6] In many cancers, HDACs are overexpressed or dysregulated, contributing to the silencing of tumor suppressor genes.[6][7]
Panobinostat binds to the zinc-containing active site of HDACs, blocking their enzymatic activity. This leads to an accumulation of acetylated histones (hyperacetylation), which relaxes the chromatin structure and facilitates the transcriptional activation of previously silenced genes, including those involved in tumor suppression, cell cycle arrest, and apoptosis.[6][7] Beyond histones, panobinostat also induces the hyperacetylation of non-histone proteins, such as transcription factors and chaperones like HSP90, further contributing to its anti-tumor effects.[6][10]
Affected Signaling Pathways
Panobinostat impacts multiple signaling pathways critical for cancer cell survival and proliferation.
HSP90 Chaperone Function
Panobinostat induces the hyperacetylation of Heat Shock Protein 90 (HSP90), a molecular chaperone responsible for the stability and function of numerous oncogenic client proteins.[10] Hyperacetylation inhibits HSP90's chaperone activity, leading to the proteasomal degradation of its client proteins, which can include key drivers of malignancy.[10] This mechanism is particularly relevant in multiple myeloma, where panobinostat can induce the degradation of calcineurin (PPP3CA).[10]
JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a key signaling cascade for cytokines and growth factors, and its aberrant activation is common in cancer. Panobinostat has been shown to disrupt this pathway in multiple myeloma cells by inhibiting the phosphorylation of STAT5 and STAT6, which reduces cell proliferation and promotes apoptosis.[11]
Quantitative Data Summary
Pharmacokinetics & Pharmacodynamics
Panobinostat is rapidly absorbed after oral administration, with extensive metabolism.[3][12] Co-administration with dexamethasone can reduce plasma exposure.[13]
Table 1: Pharmacokinetic Parameters of Panobinostat
| Parameter | Value | Condition / Notes | Citation |
|---|---|---|---|
| Bioavailability (F) | 21.4% | Oral administration | [1][12] |
| Time to Cmax (Tmax) | ~2 hours | Following a 20 mg oral dose | [3] |
| Half-life (t½) | ~30 hours | [3] | |
| Clearance (CL) | 33.1 L/h (Median) | Interindividual variability of 74% | [1] |
| Protein Binding | ~90% | Plasma protein binding | [1] |
| Metabolism | Extensive | Primarily via CYP3A4 (~40%), with minor roles for CYP2D6 and CYP2C19. Also non-CYP routes. | [3][4][14] |
| Excretion | 44-77% in feces; 29-51% in urine | <3.5% excreted as unchanged drug | [1][14] |
| AUC0-24 | 47.5 ng·h/mL | Geometric mean at MTD with bortezomib and dexamethasone. ~50% lower than single-agent trials. | [13] |
| Cmax | 8.1 ng/mL | Geometric mean at MTD with bortezomib and dexamethasone. |[13] |
Preclinical Efficacy
Panobinostat demonstrates potent activity against HDAC enzymes and cancer cell lines at nanomolar concentrations.
Table 2: In Vitro Inhibitory Activity of Panobinostat
| Target | IC50 / AC50 | Cell Line / System | Citation |
|---|---|---|---|
| HDACs 1, 2, 3, 5, 6, 9, 10, 11 | 2.1 - 13.2 nM | Enzymatic Assay | |
| HDACs 4, 7, 8 | 203 - 531 nM | Enzymatic Assay | |
| p21 Promoter Activation | 46 nM (AC50) | H1299 cells | [15] |
| Cell Viability (SKOV-3) | IC50 < 25 nM | Ovarian cancer cell line | [16] |
| Cell Viability (GL261) | IC50 = 0.17 µM | Glioblastoma cell line | [17] |
| Cell Viability (MM Cell Lines) | Dose-dependent decrease (3.125-25 nM) | JJN3 and KMM1 cell lines |[18] |
Table 3: In Vivo Xenograft Model Efficacy of Panobinostat
| Cancer Model | Dosing Regimen | Key Finding | Citation |
|---|---|---|---|
| Canine NHL (CLBL-1) | 10 mg/kg & 20 mg/kg (IP, 5 days/week for 2 weeks) | 82.9% and 97.3% tumor growth inhibition, respectively. | [19] |
| Disseminated Myeloma (MM1.S) | 10 mg/kg & 20 mg/kg (IP, 5 days/week) | Significantly decreased tumor burden and increased time to endpoint. | [15][20] |
| DIPG (Orthotopic) | 10 or 20 mg/kg (daily) | Significant toxicity observed; reduced doses did not prolong survival. |[21][22] |
Clinical Efficacy & Safety
The pivotal PANORAMA 1 trial established the clinical benefit of panobinostat in combination therapy for relapsed/refractory multiple myeloma.[2]
Table 4: Key Clinical Trial Results for Panobinostat
| Trial Name / Phase | Treatment Arms | Key Efficacy Outcome | Citation |
|---|---|---|---|
| PANORAMA 1 (Phase III) | Panobinostat + Bortezomib + Dexamethasone vs. Placebo + Bortezomib + Dexamethasone | Median PFS: 12.0 months vs. 8.1 months (P < 0.0001) | [2] |
| PANORAMA 2 (Phase II) | Panobinostat + Bortezomib + Dexamethasone (in bortezomib-refractory patients) | Overall Response Rate (ORR): 35% | [23][24] |
| Phase Ib/II (Combination) | Panobinostat + Bortezomib + Dexamethasone | ORR (expansion phase): 73% | [5] |
| Retrospective Analysis | Panobinostat-based combinations in heavily pretreated MM patients | ORR: 24.8%; Median PFS: 3.4 months; Median OS: 19.1 months |[25] |
Table 5: Common Grade 3-4 Adverse Events (AEs) with Panobinostat Combination Therapy
| Adverse Event | Incidence (%) | Trial / Notes | Citation |
|---|---|---|---|
| Thrombocytopenia | 67-68% | PANORAMA 1 | [4][26] |
| Neutropenia | 34-35% | PANORAMA 1 | [4][26] |
| Diarrhea | 25% | PANORAMA 1 | [26] |
| Fatigue / Asthenia | 24% | PANORAMA 1 | [26] |
| Peripheral Neuropathy | 18% | PANORAMA 1 |[26] |
Experimental Protocols & Workflows
In Vitro Cell Viability Assay
This protocol describes a typical luminescence-based assay to determine the effect of panobinostat on the viability of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., multiple myeloma cell lines) are seeded into a 96-well, solid white-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[18]
-
Drug Application: Prepare serial dilutions of this compound in culture medium. Add the drug solutions to the wells. Include wells with vehicle (e.g., DMSO) as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.[18]
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of a commercial viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) equal to the volume of cell culture medium in each well.[18]
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.
In Vivo Murine Xenograft Model
This protocol outlines a common procedure to evaluate the anti-tumor efficacy of panobinostat in vivo.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., SCID or NOD-SCID), 6-8 weeks old.[19]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ CLBL-1 cells) mixed with Matrigel into the flank of each mouse.[19] For disseminated models, cells can be injected intravenously.[20]
-
Tumor Growth and Randomization: Allow tumors to grow to a mean volume of approximately 100 mm³. Randomize mice into different treatment cohorts (typically n=5-10 per group), including a vehicle control group and one or more panobinostat dose groups (e.g., 10 mg/kg, 20 mg/kg).[19]
-
Treatment: Administer panobinostat (or vehicle) according to the planned schedule. A common regimen is intraperitoneal (IP) injection five days a week for 2-3 weeks.[19]
-
Efficacy Monitoring:
-
Measure tumor dimensions with digital calipers two to three times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Monitor animal body weight and overall health status as indicators of toxicity.
-
-
Endpoint and Analysis: The study may be terminated when tumors in the control group reach a predetermined size, or after a fixed duration. At the endpoint, animals are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry for target engagement markers like acetylated histones).[8][19]
Conclusion
This compound is a potent pan-HDAC inhibitor with a well-defined mechanism of action that translates to significant preclinical and clinical anti-tumor activity, particularly in multiple myeloma.[2][6] Its ability to induce hyperacetylation of both histone and non-histone proteins results in the reactivation of tumor suppressor genes and the disruption of key oncogenic signaling pathways.[6][11] While demonstrating clear efficacy, its use is associated with a notable toxicity profile, including myelosuppression and gastrointestinal side effects, which requires careful management.[5][27] Ongoing research continues to explore its role in other malignancies and in novel combination therapies to further optimize its therapeutic potential.
References
- 1. Population pharmacokinetics of intravenous and oral panobinostat in patients with hematologic and solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Panobinostat for the Treatment of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. tga.gov.au [tga.gov.au]
- 5. Clinical developments in the treatment of relapsed or relapsed and refractory multiple myeloma: impact of panobinostat, the first-in-class histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Facebook [cancer.gov]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Histone deacetylase inhibitor panobinostat induces calcineurin degradation in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. commons.stmarytx.edu [commons.stmarytx.edu]
- 12. Panobinostat - Wikipedia [en.wikipedia.org]
- 13. Panobinostat PK/PD profile in combination with bortezomib and dexamethasone in patients with relapsed and relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Panobinostat (Farydak): A Novel Option for the Treatment of Relapsed Or Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. The HDACi Panobinostat Shows Growth Inhibition Both In Vitro and in a Bioluminescent Orthotopic Surgical Xenograft Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Impact of Panobinostat on Cell Death in Combination with S63845 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. In vitro and in vivo rationale for the triple combination of panobinostat (LBH589) and dexamethasone with either bortezomib or lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pre-Clinical Study of Panobinostat in Xenograft and Genetically Engineered Murine Diffuse Intrinsic Pontine Glioma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pre-Clinical Study of Panobinostat in Xenograft and Genetically Engineered Murine Diffuse Intrinsic Pontine Glioma Models | PLOS One [journals.plos.org]
- 23. dovepress.com [dovepress.com]
- 24. Phase II trial of single‐agent panobinostat consolidation improves responses after sub‐optimal transplant outcomes in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Study Reveals Outcomes of Panobinostat in Heavily Pretreated Multiple Myeloma Patients [trial.medpath.com]
- 26. researchgate.net [researchgate.net]
- 27. What are the side effects of this compound? [synapse.patsnap.com]
Panobinostat Lactate's Effect on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Panobinostat is a potent, orally available pan-deacetylase inhibitor (pan-HDACi) that has demonstrated significant anti-tumor activity across a range of hematological and solid malignancies.[1][2][3] Its primary mechanism of action involves the inhibition of class I, II, and IV histone deacetylases (HDACs), leading to the hyperacetylation of histone and non-histone proteins.[4] This epigenetic modulation results in a more relaxed chromatin structure, thereby altering gene expression patterns that govern critical cellular processes such as cell cycle progression, apoptosis, and angiogenesis.[5][6] This technical guide provides an in-depth overview of the effects of panobinostat lactate on gene expression, detailing its impact on global transcriptomes and key signaling pathways. The document includes a summary of quantitative gene expression changes, detailed experimental methodologies from seminal studies, and visualizations of affected signaling pathways and experimental workflows.
Core Mechanism of Action: Epigenetic Modulation of Gene Expression
Panobinostat's therapeutic effects are rooted in its ability to alter the epigenetic landscape of cancer cells. By inhibiting HDAC enzymes, panobinostat disrupts the removal of acetyl groups from lysine residues on histone tails. This leads to an accumulation of acetylated histones, which neutralizes their positive charge and weakens their interaction with negatively charged DNA. The resulting "open" chromatin conformation allows for the transcriptional activation of previously silenced genes, including tumor suppressor genes.[5] Conversely, panobinostat can also lead to the repression of genes involved in tumor progression.
The antitumor activity of panobinostat is attributed to this epigenetic modulation of gene expression and the inhibition of protein metabolism.[1] In multiple myeloma, for instance, there is an overexpression of DAC proteins, which panobinostat effectively inhibits.[1]
Quantitative Analysis of Gene Expression Changes
Numerous studies have employed high-throughput screening methods like microarray and RNA sequencing (RNA-seq) to elucidate the global changes in gene expression induced by panobinostat.
Cutaneous T-Cell Lymphoma (CTCL)
In a clinical study involving patients with CTCL, treatment with panobinostat was found to induce rapid and significant changes in gene expression. Microarray analysis of tumor biopsies revealed that 23 genes were commonly regulated across all tested patients. Of these, 3 genes were consistently up-regulated, while 20 were down-regulated. These genes are implicated in crucial biological responses, including apoptosis, immune regulation, and angiogenesis.[1][2][5]
| Gene Category | Regulation | Number of Genes | Implicated Biological Process | Reference |
| Apoptosis-related | Up-regulated | >1 | Induction of programmed cell death | [1][2] |
| Apoptosis-related | Down-regulated | >1 | Inhibition of survival signals | [1][2] |
| Immune Regulation | Modulated | >1 | Alteration of immune cell signaling | [1][2] |
| Angiogenesis-related | Down-regulated | >1 | Inhibition of new blood vessel formation | [1][2][6] |
| Total Commonly Regulated | 23 | [2] |
Note: The complete list of 23 commonly regulated genes and their precise fold changes are detailed in the supplementary materials of the cited study by Ellis et al., 2008.[5]
Neuroblastoma
A single-cell RNA sequencing study on the neuroblastoma cell line Kelly revealed that panobinostat treatment significantly affected the expression of 2708 genes. Among these, 2013 genes were up-regulated and 695 were down-regulated, representing over 10% of the human transcriptome.[7]
| Cell Line | Treatment | Total Differentially Expressed Genes | Up-regulated Genes | Down-regulated Genes | Key Modulated Genes | Reference |
| Kelly (Neuroblastoma) | 10 nM Panobinostat for 12h | 2708 | 2013 | 695 | H1F0 (up), CENPV (down), BID (down), TP53 (down) | [7] |
Note: A comprehensive list of all differentially expressed genes, including their log2 fold changes and adjusted p-values, is available in the supplementary files of the original publication.[7]
Multiple Myeloma
In bortezomib-resistant multiple myeloma cell lines, panobinostat treatment was shown to alter the expression of several HDAC family members. Notably, HDAC7 was down-regulated while HDAC6 was up-regulated.[4]
| Cell Lines | Treatment | Gene | Regulation | Reference |
| RPMI-8226v10r, Kas6v10r | 50 nM Panobinostat for 12h | HDAC7 | Down-regulated | [4] |
| RPMI-8226v10r, Kas6v10r | 50 nM Panobinostat for 12h | HDAC6 | Up-regulated | [4] |
Key Signaling Pathways Modulated by Panobinostat
Panobinostat exerts its anti-cancer effects by modulating several critical signaling pathways that are often dysregulated in cancer.
JAK/STAT Pathway
The JAK/STAT pathway is a crucial signaling cascade for cell proliferation and survival. In multiple myeloma cells, panobinostat has been shown to inhibit the phosphorylation of STAT5 and STAT6, leading to a reduction in cell proliferation and an increase in apoptosis.[1]
Caption: Panobinostat inhibits the JAK/STAT signaling pathway.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, survival, and metabolism. Panobinostat has been demonstrated to modulate this pathway, contributing to its anti-tumor effects.[1]
Caption: Panobinostat modulates the PI3K/AKT/mTOR pathway.
Detailed Experimental Protocols
The following sections provide an overview of the methodologies used in key studies investigating the effects of panobinostat on gene expression.
Microarray Analysis of CTCL Biopsies
This protocol is based on the study by Ellis et al. (2008).[5]
Objective: To identify genes commonly regulated by panobinostat in patients with CTCL.
Experimental Design:
-
Patients: Patients with CTCL were administered 20 mg of panobinostat orally on a Monday, Wednesday, Friday schedule weekly.[5]
-
Sample Collection: Tumor biopsies were obtained at baseline (0 hours) and at 4, 8, and 24 hours after the initial dose.[5]
-
RNA Extraction: Total RNA was isolated from biopsy samples.
-
Microarray Platform: Affymetrix Human Genome U133 Plus 2.0 Arrays were used for gene expression profiling.
-
Data Analysis:
-
Raw data were background-corrected using the gcRMA algorithm.
-
Gene expression changes were normalized to the corresponding baseline arrays.
-
Genes with a ≥ 2-fold change in expression were considered significantly altered.[5]
-
An additive ANOVA model was used to identify genes that responded consistently to panobinostat across all patients.[5]
-
Caption: Workflow for microarray analysis of CTCL biopsies.
Single-Cell RNA Sequencing of Neuroblastoma Cells
This protocol is based on the study of panobinostat's effects on the Kelly neuroblastoma cell line.[7]
Objective: To investigate the transcriptomic effects of panobinostat at the single-cell level.
Experimental Design:
-
Cell Line: Kelly neuroblastoma cells.
-
Treatment: Cells were treated with 10 nM panobinostat or a vehicle control (DMSO) for 12 hours.[7]
-
Single-Cell Capture: A droplet-based platform was used for single-cell encapsulation.
-
Library Preparation: Libraries for single-cell RNA-seq were prepared to capture the 3' end of transcripts.
-
Sequencing: Sequencing was performed on an Illumina platform.
-
Data Analysis:
-
Raw sequencing reads were processed to generate a feature-barcode matrix.
-
Differential gene expression analysis was performed between panobinostat-treated and control cells.
-
Master regulator analysis was used to identify key transcriptional regulators affected by the treatment.[7]
-
Caption: Workflow for single-cell RNA sequencing analysis.
Conclusion
This compound profoundly impacts the gene expression landscape of cancer cells, a direct consequence of its potent inhibition of histone deacetylases. This leads to the reactivation of tumor suppressor genes and the modulation of key oncogenic signaling pathways, including the JAK/STAT and PI3K/AKT/mTOR pathways. High-throughput transcriptomic studies have begun to unravel the complex network of genes regulated by panobinostat, providing valuable insights into its mechanisms of action and identifying potential biomarkers of response. Further research, particularly the public sharing of detailed gene expression datasets, will be crucial for a more comprehensive understanding and for the rational design of combination therapies to enhance the clinical efficacy of this promising anti-cancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Histone deacetylase inhibitor panobinostat induces clinical responses with associated alterations in gene expression profiles in cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oaepublish.com [oaepublish.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Panobinostat as Pan-deacetylase Inhibitor for the Treatment of Pancreatic Cancer: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Anti-Tumor Activity of Panobinostat Lactate
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a comprehensive overview of the anti-tumor mechanisms of Panobinostat lactate, a potent pan-histone deacetylase inhibitor. It includes quantitative data on its efficacy, detailed experimental protocols, and visualizations of its core mechanisms of action.
Executive Summary
Panobinostat is a non-selective histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity across a range of hematological and solid malignancies.[1][2] As the lactate salt form of panobinostat, it functions by inducing hyperacetylation of both histone and non-histone proteins, leading to epigenetic modulation of gene expression.[3][4] This activity results in the re-expression of silenced tumor suppressor genes, culminating in cell cycle arrest, induction of apoptosis, and inhibition of tumor proliferation.[3][5][6] Clinical and preclinical data show its efficacy in various cancers, including multiple myeloma, soft tissue sarcoma, and lung cancer, both as a monotherapy and in combination with other anti-cancer agents.[4][7][8][9] This guide details the molecular mechanisms, summarizes key efficacy data, outlines relevant experimental methodologies, and visualizes the critical signaling pathways affected by Panobinostat.
Mechanism of Action
Panobinostat's primary mechanism of action is the potent, non-selective inhibition of zinc-dependent Class I, II, and IV histone deacetylase (HDAC) enzymes.[1][4] In many cancers, HDACs are overexpressed and contribute to malignancy by removing acetyl groups from lysine residues on histones.[3] This deacetylation leads to a condensed chromatin structure, thereby repressing the transcription of critical genes, including tumor suppressors.[3][5]
Panobinostat reverses this process. By inhibiting HDACs, it causes an accumulation of acetylated histones, which results in a more relaxed and transcriptionally active chromatin state.[3][5] This epigenetic reprogramming allows for the expression of genes that can halt cellular proliferation and induce programmed cell death (apoptosis).[1]
Beyond histones, Panobinostat also affects the acetylation status and function of numerous non-histone proteins, including transcription factors like p53 and other proteins involved in cell cycle regulation, DNA damage repair, and apoptosis.[5][10] This multi-faceted action contributes to its broad anti-neoplastic effects.
Visualizing the Core Mechanism
The following diagram illustrates the fundamental mechanism of HDAC inhibition by Panobinostat.
Key Signaling Pathways Modulated by Panobinostat
Panobinostat influences multiple signaling pathways critical for cancer cell survival and proliferation.
-
p53 Signaling: Panobinostat can enhance the tumor-suppressive functions of the p53 protein by modifying its acetylation status.[5] This leads to the activation of p53 target genes, which promote cell cycle arrest and apoptosis.
-
JAK/STAT Pathway: In malignancies like multiple myeloma, Panobinostat has been shown to inhibit the phosphorylation of STAT5 and STAT6, disrupting survival signals and promoting apoptosis.[11]
-
Apoptosis Pathways: Panobinostat induces apoptosis through both intrinsic and extrinsic pathways. It can upregulate pro-apoptotic proteins (e.g., BIM) and downregulate anti-apoptotic proteins (e.g., MCL-1).[12] It also directly activates cellular death receptor pathways and increases levels of cleaved PARP and caspase-3/7.[1][2][13]
Visualization of Panobinostat's Effect on the p53 Pathway
Quantitative Anti-Tumor Activity
The efficacy of Panobinostat has been quantified in numerous preclinical studies across various cancer types.
Table: In Vitro Cytotoxicity (IC50 Values) of Panobinostat
The half-maximal inhibitory concentration (IC50) demonstrates the potent anti-proliferative effects of Panobinostat at nanomolar concentrations.
| Cancer Type | Cell Line(s) | IC50 (nM) | Reference |
| Small Cell Lung Cancer (SCLC) | Majority of 37 cell lines | < 10 | [1] |
| Colon Cancer | Various CRC cell lines | 5.5 - 25.9 (µM)* | [1] |
| Ewing Sarcoma | Ewing Sarcoma cells | ~2.8 | [11] |
| Rhabdoid Tumor | A204 | 8 - 16 | [14] |
| Epithelioid Sarcoma | VAESBJ, GRU1 | 22 - 60 | [14] |
| Soft Tissue Sarcoma | HT1080 | 16.1 | [7] |
| Soft Tissue Sarcoma | SK-LMS-1 | 38.1 | [7] |
| Neuroblastoma | IMR-32 | Low nanomolar range | [15] |
| Non-cancerous cells | HEK293 | Hundreds of nanomolar | [15] |
*Note: One study reported IC50 values in the micromolar range for CRC cell lines, which differs from the nanomolar potency generally observed.[1]
Table: In Vivo Tumor Growth Inhibition by Panobinostat
Studies in animal models confirm the significant anti-tumor activity of Panobinostat in vivo.
| Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Triple Negative Breast Cancer | Mice | 10 mg/kg/day, 5 days/week | Significant decrease in tumor volume | [1] |
| Canine NHL Xenograft | SCID Mice | 10 mg/kg (i.p.), 5 days/week for 2 weeks | 82.9% | [16] |
| Canine NHL Xenograft | SCID Mice | 20 mg/kg (i.p.), 5 days/week for 2 weeks | 97.3% | [16] |
| Epithelioid Sarcoma (VAESBJ) | Xenograft | 8 mg/kg (i.p.), 3 times/week | Significant TGI vs. control | [14] |
| Epithelioid Sarcoma (VAESBJ) | Xenograft | 12 mg/kg (i.p.), 3 times/week | Significant TGI vs. control | [14] |
Experimental Protocols and Methodologies
The following section details common methodologies used to investigate the anti-tumor activity of Panobinostat.
In Vitro Cell Viability and Proliferation Assays
-
MTT Assay:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (or vehicle control, e.g., DMSO) for 24, 48, or 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and determine IC50 values using non-linear regression analysis.[7]
-
-
Colony Formation Assay:
-
Treat cells with Panobinostat for a specified period.
-
Plate a low density of viable cells (e.g., 500-1000 cells) into 6-well plates.
-
Allow cells to grow for 10-14 days until visible colonies form.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies (typically >50 cells) to assess the long-term proliferative capacity.[7]
-
Apoptosis Assays
-
Caspase Activity Assay:
-
Treat cells with Panobinostat as described above.
-
Lyse the cells and incubate the lysate with a fluorogenic or colorimetric substrate specific for caspases (e.g., Caspase-3/7).
-
Measure the fluorescence or absorbance to quantify caspase activity, which is a hallmark of apoptosis.[11]
-
-
Western Blot for Apoptosis Markers:
-
Prepare protein lysates from Panobinostat-treated and control cells.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against apoptosis markers such as cleaved PARP and cleaved Caspase-3, -7, or -9.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Detect signals using secondary antibodies conjugated to HRP and an ECL substrate.[17][18]
-
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) mixed with Matrigel into the flank of immunocompromised mice (e.g., SCID or nude mice).[16]
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a predetermined volume (e.g., ~100 mm³), randomize mice into treatment and control groups.[16]
-
Treatment Administration: Administer this compound (e.g., 10-20 mg/kg) or vehicle control via a specified route (e.g., intraperitoneal injection) and schedule (e.g., 5 days per week).[16]
-
Monitoring: Measure tumor volumes three times a week and monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the animals, excise the tumors, and weigh them. Tumors can be used for further analysis, such as histology (H&E staining) or western blotting.[16]
Visualization of a Typical Experimental Workflow
Conclusion
This compound is a potent anti-tumor agent with a well-defined mechanism of action centered on the inhibition of histone deacetylases. Its ability to induce epigenetic reprogramming leads to the activation of tumor suppressor pathways, resulting in robust anti-proliferative and pro-apoptotic effects across a wide array of cancers. The quantitative data from both in vitro and in vivo studies underscore its efficacy at nanomolar concentrations. The standardized protocols provided herein offer a framework for the continued investigation and development of this and other HDAC inhibitors in oncology research.
References
- 1. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The HDACi Panobinostat Shows Growth Inhibition Both In Vitro and in a Bioluminescent Orthotopic Surgical Xenograft Model of Ovarian Cancer | PLOS One [journals.plos.org]
- 3. Facebook [cancer.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. The Combination of Panobinostat and Melphalan for the Treatment of Patients with Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Panobinostat enhances NK cell cytotoxicity in soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase II Trial of a Histone Deacetylase Inhibitor Panobinostat in Patients With Low-Grade Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Panobinostat (Farydak): A Novel Option for the Treatment of Relapsed Or Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Panobinostat - Wikipedia [en.wikipedia.org]
- 11. commons.stmarytx.edu [commons.stmarytx.edu]
- 12. The Impact of Panobinostat on Cell Death in Combination with S63845 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Histone deacetylase inhibitor panobinostat induces antitumor activity in epithelioid sarcoma and rhabdoid tumor by growth factor receptor modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Histone deacetylase inhibitor, panobinostat, exerts anti-proliferative effect with partial normalization from aberrant epigenetic states on granulosa cell tumor cell lines | PLOS One [journals.plos.org]
A Technical Guide to Panobinostat Lactate's Role in Cell Cycle Arrest and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panobinostat (LBH589) is a potent, orally available pan-deacetylase inhibitor that targets a broad spectrum of histone deacetylase (HDAC) enzymes, including classes I, II, and IV.[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[1][3] In many cancer cells, HDACs are overexpressed or dysregulated, contributing to the silencing of tumor suppressor genes and promoting oncogenic pathways.[3][4]
Panobinostat's primary mechanism of action involves the inhibition of these HDACs, leading to the hyperacetylation of histone and non-histone proteins.[4][5] This epigenetic alteration results in a more relaxed chromatin state, facilitating the transcription of genes that can induce cell cycle arrest, differentiation, and ultimately, apoptosis in malignant cells.[3][5] This guide provides an in-depth technical overview of the molecular mechanisms through which panobinostat exerts its anti-tumor effects, with a specific focus on its roles in inducing cell cycle arrest and apoptosis.
Core Mechanism: Histone Deacetylase (HDAC) Inhibition
The fundamental action of panobinostat is its potent inhibition of HDAC enzymes at nanomolar concentrations.[4] This inhibition disrupts the balance of histone acetylation, leading to an accumulation of acetylated histones (e.g., H3K9, H4K8).[5][6] The increased acetylation neutralizes the positive charge of lysine residues on histones, weakening their interaction with negatively charged DNA. This results in a more open and transcriptionally active chromatin structure.
This "chromatin relaxation" allows for the expression of previously silenced genes, including critical tumor suppressors and cell cycle inhibitors.[5] Beyond histones, panobinostat also affects the acetylation status of numerous non-histone proteins, including transcription factors like p53, further contributing to its anti-cancer activity.[3]
Panobinostat-Induced Cell Cycle Arrest
Panobinostat has been shown to induce cell cycle arrest at the G1 and G2/M checkpoints in various cancer cell lines.[5][7][8] This effect is primarily mediated by the transcriptional upregulation of cyclin-dependent kinase inhibitors (CDKIs).
3.1 Molecular Pathway of Cell Cycle Arrest
The primary mechanism involves the hyperacetylation of histone proteins in the promoter regions of CDKI genes, such as CDKN1A (encoding p21WAF1/CIP1) and CDKN1B (encoding p27Kip1).[5][6][8]
-
Upregulation of p21 and p27: Increased expression of p21 and p27 proteins follows HDAC inhibition.[6][8]
-
Inhibition of Cyclin-CDK Complexes: p21 and p27 are potent inhibitors of cyclin-dependent kinases (CDKs). They bind to and inactivate CDK4/6-cyclin D and CDK2-cyclin E complexes, which are essential for the G1/S phase transition.[7]
-
Cell Cycle Checkpoint Activation: The inhibition of these CDK complexes prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking the release of E2F transcription factors required for S-phase entry and leading to G1 arrest.[7] In some cell types, panobinostat can also induce G2/M arrest.[8][9][10]
Caption: Panobinostat-induced G1 cell cycle arrest pathway.
3.2 Quantitative Data: Cell Cycle Distribution
The effect of panobinostat on the cell cycle distribution varies between cell lines and treatment conditions.
| Cell Line | Treatment Concentration | Time (hr) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| HeLa (Cervical Cancer) | Varies | - | Arrest in G0/G1 | - | - | [10] |
| SiHa (Cervical Cancer) | Varies | - | - | - | Arrest in G2/M | [10] |
| Hodgkin Lymphoma Cells | 0.02 µM | 48 | - | - | Marked Increase | [9] |
| TNBC Cell Lines | 100 nM | 24-72 | - | Concurrent Decrease | Accumulation | [11] |
| Medulloblastoma Cells | Varies | - | - | - | Induces G2/M Arrest | [12] |
| Pancreatic Cancer Cells | Varies | - | - | - | Arrest at G2/M | [8] |
Panobinostat-Induced Apoptosis
Panobinostat is a potent inducer of apoptosis in cancer cells through the modulation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][13] This is achieved by altering the expression of key apoptosis-regulating genes.
4.1 Molecular Pathways of Apoptosis
-
Intrinsic Pathway: Panobinostat shifts the balance of the Bcl-2 family of proteins towards a pro-apoptotic state. It downregulates anti-apoptotic proteins like Bcl-2 and Bcl-xL while upregulating pro-apoptotic proteins such as Bim, BAX, and BAK.[8] This leads to the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9, which in turn activates the executioner caspase-3.[8][10]
-
Extrinsic Pathway: Panobinostat can sensitize cancer cells to TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand)-induced apoptosis. It promotes the degradation of c-FLIP, an inhibitor of the extrinsic pathway, via the ubiquitin/proteasome system.[8]
-
Caspase Activation & PARP Cleavage: Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7.[7][13] Activated caspase-3 cleaves key cellular substrates, including poly (ADP-ribose) polymerase (PARP), a hallmark of cells undergoing apoptosis.[13][14]
-
Reactive Oxygen Species (ROS): In some cell types, panobinostat-induced apoptosis is also linked to an increase in intracellular reactive oxygen species (ROS), which can contribute to mitochondrial damage.[8][10]
Caption: Panobinostat-induced apoptosis signaling pathways.
4.2 Quantitative Data: Apoptosis Induction
The efficacy of panobinostat in inducing apoptosis is demonstrated across various cancer models.
| Cell Line | Effect Measured | Result | Reference |
| SW-982 (Synovial Sarcoma) | Caspase 3/7 Activity | Increased up to 23% | [7] |
| SW-1353 (Chondrosarcoma) | Caspase 3/7 Activity | Prominent 3-fold activation | [7] |
| SW-1353 (Chondrosarcoma) | Caspase-3 Cleavage | 28% of cells | [7] |
| K562 (CML) | Apoptosis | Triggered apoptosis and inhibited growth | [13] |
| MOLT-4 & Reh (Leukemia) | IC50 for Apoptosis | 5 nM (MOLT-4), 20 nM (Reh) | [5] |
| Medulloblastoma Cell Lines | IC50 at 72h | 0.046 - 0.067 µM | [12] |
| Hodgkin Lymphoma Cells | Apoptosis | Light increase observed | [9] |
Detailed Experimental Protocols
Reproducing the findings on panobinostat's effects requires standardized methodologies. Below are detailed protocols for key experiments.
References
- 1. Histone deacetylase inhibitor, panobinostat, exerts anti-proliferative effect with partial normalization from aberrant epigenetic states on granulosa cell tumor cell lines | PLOS One [journals.plos.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Panobinostat lactate? [synapse.patsnap.com]
- 4. Panobinostat: a Histone Deacetylase Inhibitor | Value-Based Cancer Care [valuebasedcancer.com]
- 5. dppiv.com [dppiv.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Panobinostat as Pan-deacetylase Inhibitor for the Treatment of Pancreatic Cancer: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Panobinostat induces apoptosis via production of reactive oxygen species and synergizes with topoisomerase inhibitors in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Panobinostat, a histone deacetylase inhibitor, suppresses leptomeningeal seeding in a medulloblastoma animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sodium butyrate and panobinostat induce apoptosis of chronic myeloid leukemia cells via multiple pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Expanding Epigenetic Landscape: A Technical Guide to the Non-Histone Targets of Panobinostat Lactate
For Researchers, Scientists, and Drug Development Professionals
Panobinostat lactate, a potent pan-histone deacetylase (HDAC) inhibitor, has garnered significant attention for its therapeutic potential in oncology. While its effects on histone acetylation and chromatin remodeling are well-documented, a growing body of evidence illuminates a broader mechanism of action involving the modulation of numerous non-histone protein targets. This technical guide provides an in-depth exploration of these non-histone targets, offering a comprehensive resource for researchers and drug development professionals. We will delve into the key signaling pathways affected, present quantitative data on Panobinostat's activity, and provide detailed experimental protocols for investigating these interactions.
Key Non-Histone Protein Targets and Affected Signaling Pathways
Panobinostat's influence extends beyond the confines of the nucleosome, impacting a diverse array of cellular processes through the acetylation of non-histone proteins. These targets are integral components of critical signaling pathways that govern cell survival, proliferation, and stress responses.
Chaperone Proteins: The HSP90 Connection
Heat shock protein 90 (HSP90) is a crucial molecular chaperone responsible for the conformational maturation and stability of a multitude of client proteins, many of which are oncoproteins. Panobinostat induces the acetylation of HSP90, disrupting its chaperone function and leading to the degradation of its client proteins.[1][2] This disruption of the HSP90 chaperone machinery represents a significant component of Panobinostat's anti-cancer activity.
Affected Signaling Pathway: HSP90 Client Protein Degradation
Panobinostat's inhibition of HDAC6 leads to the hyperacetylation of HSP90.[2] This post-translational modification impairs the binding of ATP to HSP90 and its interaction with co-chaperones, ultimately leading to the ubiquitination and proteasomal degradation of its client proteins.
Signal Transduction and Transcription: The JAK/STAT and PI3K/AKT/mTOR Pathways
Panobinostat significantly impacts key signaling cascades that are frequently dysregulated in cancer, including the JAK/STAT and PI3K/AKT/mTOR pathways.
The JAK/STAT pathway is a critical regulator of cytokine signaling, and its aberrant activation is common in hematological malignancies. Panobinostat has been shown to inhibit the phosphorylation of STAT3 and STAT5, key downstream effectors of this pathway.[3][4] This inhibition is mediated, in part, through the disruption of HSP90's chaperone function, which is required for STAT3 stability.
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Panobinostat can modulate this pathway at multiple levels. By promoting the degradation of HSP90 client proteins like AKT, it can directly inhibit downstream signaling.[3][5]
DNA Damage Repair: Targeting Ku70
The DNA repair protein Ku70 is another important non-histone target of Panobinostat. Ku70 is a key component of the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks. Acetylation of Ku70 has been shown to inhibit its ability to bind to DNA ends, thereby impairing the NHEJ repair process.[2] By promoting Ku70 acetylation, Panobinostat can sensitize cancer cells to DNA damaging agents.
Quantitative Data on Panobinostat Activity
The potency of Panobinostat is reflected in its low nanomolar IC50 values against various HDAC enzymes and cancer cell lines.
| Target Class | Specific Target | IC50 (nM) | Reference |
| HDAC Enzymes | Pan-HDAC | 2.1 - 531 | [6] |
| HDAC6 | ~21-31 | [7] | |
| Cancer Cell Lines | HH (Cutaneous T-cell Lymphoma) | 1.8 | [6] |
| BT474 (Breast Cancer) | 2.6 | [6] | |
| HCT116 (Colon Cancer) | 7.1 | [6] | |
| A204 (Rhabdoid Tumor) | 8 - 26 | [8] | |
| VAESBJ (Epithelioid Sarcoma) | 8 - 26 | [8] | |
| GRU1 (Epithelioid Sarcoma) | 8 - 26 | [8] | |
| JJN3 (Multiple Myeloma) | 13 | [9] | |
| KMM1 (Multiple Myeloma) | 25 | [9] |
Detailed Experimental Protocols
To facilitate further research into the non-histone targets of Panobinostat, this section provides detailed methodologies for key experiments.
Experimental Workflow for Investigating Non-Histone Protein Acetylation
References
- 1. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Panobinostat as Pan-deacetylase Inhibitor for the Treatment of Pancreatic Cancer: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. commons.stmarytx.edu [commons.stmarytx.edu]
- 4. JCI Insight - Panobinostat acts synergistically with ibrutinib in diffuse large B cell lymphoma cells with MyD88 L265P mutations [insight.jci.org]
- 5. Inactivation of the Akt/FOXM1 Signaling Pathway by Panobinostat Suppresses the Proliferation and Metastasis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Panobinostat | Non-selective HDACs | Tocris Bioscience [tocris.com]
- 7. HDAC6 inhibitors sensitize resistant t(11;14) multiple myeloma cells to a combination of bortezomib and BH3 mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitor panobinostat induces antitumor activity in epithelioid sarcoma and rhabdoid tumor by growth factor receptor modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Impact of Panobinostat on Cell Death in Combination with S63845 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Panobinostat Lactate and its Modulation of the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Panobinostat (LBH589), a potent pan-histone deacetylase (HDAC) inhibitor, represents a significant therapeutic agent with a multifaceted mechanism of action that extends beyond direct tumor cell cytotoxicity to profound modulation of the tumor microenvironment (TME).[1][2][3][4] By inhibiting class I, II, and IV HDACs, panobinostat induces hyperacetylation of histone and non-histone proteins, leading to chromatin remodeling and altered gene expression.[1][5][6] This epigenetic reprogramming not only triggers cell cycle arrest and apoptosis in malignant cells but also re-engineers the TME from an immunosuppressive to an immune-permissive state. This guide provides an in-depth technical overview of panobinostat's impact on key components of the TME, including immune cells, angiogenesis, and cytokine profiles, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
Panobinostat's primary mechanism is the non-selective inhibition of histone deacetylase enzymes.[3][4] HDACs remove acetyl groups from lysine residues on histones, leading to a condensed chromatin structure that represses gene transcription.[6][7] In many cancers, HDACs are dysregulated, silencing tumor suppressor genes and promoting oncogenic pathways.[6][7]
Panobinostat's inhibition of HDACs results in the accumulation of acetylated histones, creating a more relaxed chromatin state.[6][7] This facilitates the transcriptional activation of genes that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[7] Beyond histones, panobinostat affects the acetylation status of numerous non-histone proteins, including transcription factors and signaling molecules, further contributing to its anti-cancer effects.[7][8]
Modulation of the Tumor Microenvironment
Panobinostat orchestrates a significant shift within the TME, targeting both cellular and non-cellular components to foster an anti-tumor landscape.
Reprogramming of Immunosuppressive Cells
Panobinostat actively targets and modulates key immunosuppressive cell populations that typically enable tumor immune evasion.
-
Myeloid-Derived Suppressor Cells (MDSCs): MDSCs are a heterogeneous population of immature myeloid cells that suppress T-cell responses.[9] Pan-HDAC inhibitors like panobinostat have been shown to affect MDSCs, which are often associated with poorer prognosis in various cancers.[9] Studies on other HDACis indicate they can reduce the immune-suppressive activity of MDSC subsets, suggesting a potential mechanism for panobinostat.[10] Combining inhibitors of different HDAC classes may be necessary to abrogate the suppressive activity of all MDSC populations.[10]
-
Tumor-Associated Macrophages (TAMs): TAMs often adopt an M2-like phenotype, which is anti-inflammatory and promotes tumor growth and immunosuppression.[11] Panobinostat has been shown to potently inhibit M2-type macrophage polarization, shifting the balance towards a pro-inflammatory, anti-tumor M1-like state without blocking overall macrophage infiltration.[11]
-
Regulatory T cells (Tregs): Tregs are critical mediators of immune suppression within the TME. In a study on acute myeloid leukemia (AML), treatment with panobinostat (in combination with azacitidine) led to a decrease in the levels of highly suppressive TNFR2+ Tregs in both peripheral blood and bone marrow.[12] This reduction was associated with increased production of IFN-γ and IL-2 by effector T cells, correlating with beneficial clinical responses.[12] However, in other contexts, such as HIV-infected individuals, panobinostat treatment resulted in an increased proportion of Tregs.[13][14] This highlights the context-dependent effects of the drug.
Enhancement of Effector Immune Cell Function
Panobinostat can bolster the activity of cytotoxic immune cells, promoting direct tumor cell killing.
-
Natural Killer (NK) Cells: NK cells are crucial for innate anti-tumor immunity. Panobinostat enhances NK cell-mediated cytotoxicity.[15][16] Mechanistically, it upregulates the expression of NKG2D ligands, such as MICA/MICB, on the surface of sarcoma cells, making them more susceptible to recognition and lysis by NK cells.[15][16] This effect is partly mediated by the activation of the Wnt/β-catenin pathway.[15][16] Panobinostat synergizes with NK cells to increase tumor cell cytolysis and is required for the full anti-tumor activity of panobinostat in some tumor models.[17]
-
T-Cell Activity and Checkpoint Modulation: Panobinostat can influence T-cell activation and the expression of immune checkpoint molecules.[14] In patients with Hodgkin lymphoma, panobinostat treatment was associated with decreased PD-1 expression on T-cells, suggesting a mechanism for stimulating an anti-lymphoma immune reaction.[18] Furthermore, panobinostat can induce the upregulation of PD-L1 on tumor cells, which, while seemingly counterintuitive, provides a strong rationale for combination therapy with immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies.[19] This combination has shown synergistic anti-tumor effects.[17][19]
Impact on Angiogenesis
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis.[20] Panobinostat exhibits anti-angiogenic properties, although its effects can be context-dependent. In hepatocellular carcinoma (HCC) models, panobinostat treatment was associated with reduced angiogenesis and inhibition of the MAPK signaling pathway.[20] Its effects on angiogenesis may be mediated through the modulation of factors like Connective Tissue Growth Factor (CTGF) and Hypoxia-Inducible Factor 1-alpha (HIF-1α). However, in other contexts, such as moyamoya disease, panobinostat was found to rescue and increase the angiogenic potential of endothelial cells.[21]
Alteration of Cytokine and Chemokine Profiles
Panobinostat significantly alters the cytokine milieu within the TME. In a study of Hodgkin lymphoma patients, treatment led to a significant decrease in the serum levels of 14 cytokines and chemokines, including pro-tumorigenic and pro-angiogenic factors like EGF, VEGF, GM-CSF, and IL-6.[18] This suggests panobinostat can disrupt the signaling network that supports tumor survival.[18] HDAC inhibitors can generally favor a TH1-type (anti-tumor) immune response over a TH2-type response.[18]
Quantitative Data Summary
The following tables summarize key quantitative findings from various preclinical and clinical studies.
Table 1: Effects of Panobinostat on Cancer Cell Lines
| Cell Line Type | Endpoint | Panobinostat Concentration | Result | Citation |
|---|---|---|---|---|
| Soft Tissue Sarcoma (HT1080, SK-LMS-1) | Proliferation | Dose-dependent | Effective inhibition of cell growth | [15] |
| NSCLC | Proliferation (IC50) | 5 - 100 nM | Potent antiproliferative activity | [22] |
| Hematological Cancers | Cytotoxicity (LD90) | 14 - 57.5 nM | High cytotoxicity | [4] |
| Solid Tumors (Breast, Pancreas) | Cytotoxicity (LD90) | 306 - 541 nM | Lower cytotoxicity vs. hematological | [4] |
| Acute Myeloid Leukemia (MOLT-4, Reh) | Apoptosis/Cell Cycle Arrest | 5 - 20 nM | Time- and dose-dependent induction | [22] |
| Hepatocellular Carcinoma (HepG2) | CTGF mRNA Expression | 0.1 µM (24h) | 7.7-fold increase | [20] |
| Hepatocellular Carcinoma (HepG2) | CTGF mRNA Expression | 0.1 µM (72h) | Decrease to 0.8-fold of control |[20] |
Table 2: Modulation of Immune Cells and Markers by Panobinostat
| Cell/Marker Type | Context | Treatment | Result | Citation |
|---|---|---|---|---|
| TNFR2+ Regulatory T cells | AML Patients (in vivo) | Panobinostat + Azacitidine | Decreased levels in blood and bone marrow | [12] |
| Regulatory T cells (CD4+FoxP3 high) | HIV-infected individuals | Panobinostat | ~40% increase by day 4 | [13] |
| NK Cell Cytotoxicity | Soft Tissue Sarcoma | Co-culture with LBH589-treated cells | Enhanced lysis of sarcoma cells | [15][17] |
| PD-1 Expression | Hodgkin Lymphoma Patients | Panobinostat | Decreased expression on T-cells |[18] |
Table 3: In Vivo and Clinical Effects of Panobinostat
| Cancer Type | Model/Patient Group | Treatment | Key Finding | Citation |
|---|---|---|---|---|
| Hodgkin Lymphoma | Patients | Panobinostat | Serum levels of 14 cytokines significantly decreased | [18] |
| Hodgkin Lymphoma | Patients | Panobinostat | Tumor size reduction in >70% of patients | [18] |
| Multiple Myeloma | Disseminated Mouse Model | 5, 10, 20 mg/kg i.p. | Decreased tumor burden, reduced bone density loss | [22] |
| NSCLC & Mesothelioma | Xenograft Mouse Model | 10, 20 mg/kg i.p. | Significantly slowed tumor growth |[22] |
Detailed Experimental Protocols
This section outlines common methodologies used to assess the impact of panobinostat on the TME.
Analysis of Immune Cell Infiltration and Phenotyping
-
Objective: To quantify and characterize immune cell populations within tumor tissue.
-
Methodologies:
-
Flow Cytometry: Fresh tumor tissue is mechanically and enzymatically dissociated into a single-cell suspension. Cells are then stained with a panel of fluorescently-labeled antibodies against cell surface and intracellular markers (e.g., CD4, CD8, CD25, FoxP3 for T-cell subsets; CD11b, Ly6G, Ly6C for MDSCs). Stained cells are analyzed on a flow cytometer to identify and quantify specific immune cell populations.[13][23]
-
Immunohistochemistry (IHC) / Immunofluorescence (IF): Formalin-fixed, paraffin-embedded (FFPE) tumor sections are stained with antibodies against specific immune cell markers. This allows for the visualization and spatial localization of immune cells within the tumor architecture (e.g., intra-tumoral vs. stromal).[24]
-
RNA Sequencing-based Deconvolution: Bulk RNA is extracted from tumor samples and sequenced. Computational algorithms (e.g., CIBERSORT) use gene expression signatures specific to different immune cell types to estimate the relative abundance of each population within the sample.[24][25]
-
Cytokine and Chemokine Profiling
-
Objective: To measure the levels of soluble immune-signaling proteins in serum, plasma, or cell culture supernatants.
-
Methodologies:
-
Multiplex Immunoassay (e.g., Luminex): This bead-based technology allows for the simultaneous quantification of dozens of cytokines from a small sample volume (~25 µL).[23][26] Each bead set is coated with an antibody specific to a particular cytokine, enabling high-throughput analysis of the cytokine network.[26]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay used to quantify a single cytokine. It is a robust method for validating findings from multiplex assays or when focusing on a specific analyte.[23][27]
-
Flow Cytometry (Intracellular Cytokine Staining): To determine which specific cell types are producing certain cytokines, cells are stimulated in vitro in the presence of a protein transport inhibitor (e.g., Brefeldin A). This causes cytokines to accumulate inside the cell, where they can be detected by antibody staining and flow cytometry.[23][27]
-
NK Cell Cytotoxicity Assay
-
Objective: To measure the ability of NK cells (effector cells) to kill tumor cells (target cells) in vitro.
-
Methodology (Lactate Dehydrogenase (LDH) Release Assay):
-
Preparation: Target tumor cells are pre-treated with panobinostat (e.g., 20 nM for 24 hours) or a vehicle control. Effector NK cells (e.g., NK-92 cell line or primary NK cells) are prepared.
-
Co-culture: Target and effector cells are co-cultured at various effector-to-target (E:T) ratios for a set period (e.g., 4 hours).
-
LDH Measurement: During cell lysis, the cytosolic enzyme LDH is released into the culture supernatant. A colorimetric assay is used to measure the amount of LDH in the supernatant, which is directly proportional to the number of lysed cells.
-
Calculation: Percent cytotoxicity is calculated by comparing LDH release in experimental wells to that in control wells (spontaneous release from targets vs. maximum release from lysed targets).[15]
-
References
- 1. Molecular mechanisms underlying the clinical efficacy of panobinostat involve Stochasticity of epigenetic signaling, sensitization to anticancer drugs, and induction of cellular cell death related to cellular stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Panobinostat - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Panobinostat: a Histone Deacetylase Inhibitor | Value-Based Cancer Care [valuebasedcancer.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Panobinostat as Pan-deacetylase Inhibitor for the Treatment of Pancreatic Cancer: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulatory Effects of Histone Deacetylase Inhibitors on Myeloid-Derived Suppressor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. Reducing TNF receptor 2+ regulatory T cells via the combined action of azacitidine and the HDAC inhibitor, panobinostat for clinical benefit in acute myeloid leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Panobinostat enhances NK cell cytotoxicity in soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Panobinostat enhances NK cell cytotoxicity in soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synergistic Tumor Cytolysis by NK Cells in Combination With a Pan-HDAC Inhibitor, Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immune regulatory effects of panobinostat in patients with Hodgkin lymphoma through modulation of serum cytokine levels and T-cell PD1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Histone Deacetylase Inhibitor Panobinostat Benefits the Therapeutic Efficacy of Oncolytic Herpes Simplex Virus Combined with PD-1/PD-L1 Blocking in Glioma and Squamous Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. Panobinostat, a histone deacetylase inhibitor, rescues the angiogenic potential of endothelial colony-forming cells in moyamoya disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cancer-research-network.com [cancer-research-network.com]
- 23. Cancer Cytokines Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 24. personalis.com [personalis.com]
- 25. Identification of immune cell infiltration landscape for predicting prognosis of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. evetechnologies.com [evetechnologies.com]
- 27. Frontiers | Tumor-Induced Inflammatory Cytokines and the Emerging Diagnostic Devices for Cancer Detection and Prognosis [frontiersin.org]
Panobinostat Lactate in Novel Cancer Therapeutic Strategies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Panobinostat, a potent pan-histone deacetylase (HDAC) inhibitor, represents a significant advancement in epigenetic cancer therapy.[1][2] Administered as panobinostat lactate, it modulates gene expression by altering the acetylation status of histones and non-histone proteins, leading to cell cycle arrest, apoptosis, and disruption of key oncogenic signaling pathways.[3][4] This technical guide provides an in-depth overview of Panobinostat's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols for its evaluation, and visualizes its core mechanisms and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in oncology drug development.
Core Mechanism of Action
Panobinostat is a cinnamic hydroxamic acid that functions as a non-selective HDAC inhibitor, targeting Class I, II, and IV HDACs.[5][6] In many cancers, HDACs are overexpressed, leading to the deacetylation of histones.[4][7] This results in a condensed chromatin structure that represses the transcription of critical tumor suppressor genes.[3][7]
Panobinostat reverses this process by inhibiting HDACs, leading to the accumulation of acetylated histones (hyperacetylation).[3][4] This creates a more relaxed chromatin state, facilitating the transcriptional activation of genes that regulate key cellular processes, including:
-
Cell Cycle Arrest: Upregulation of cell cycle inhibitors like p21.[8][9]
-
Apoptosis: Increased expression of pro-apoptotic genes and downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and programmed cell death.[3][10]
-
Inhibition of Protein Metabolism: Beyond histones, Panobinostat affects the acetylation of non-histone proteins such as α-tubulin and the tumor suppressor p53, further contributing to its anti-cancer effects.[3][9] It also synergizes with proteasome inhibitors by disrupting the aggresome pathway, an alternative protein degradation mechanism.[11]
This multi-faceted mechanism makes Panobinostat a powerful agent, particularly in hematological malignancies like multiple myeloma.[1][3]
Key Signaling Pathways Modulated by Panobinostat
Panobinostat's influence extends to several critical intracellular signaling cascades that are often dysregulated in cancer, promoting cell survival and proliferation.
-
PI3K/AKT/mTOR Pathway: This pathway is central to cell growth and metabolism. Panobinostat has been shown to suppress this pathway, contributing to its anti-tumor effects.[12]
-
JAK/STAT Pathway: Crucial for cytokine signaling and cell survival, the JAK/STAT pathway is inhibited by Panobinostat. Specifically, it has been observed to inhibit the phosphorylation of STAT5 and STAT6 in multiple myeloma cells, thereby promoting apoptosis.[12]
-
MAPK Pathway: This pathway is involved in cell proliferation and differentiation. Panobinostat also impacts the MAPK signaling cascade, further disrupting cancer cell proliferation.[12]
Quantitative Data Summary
The potency and efficacy of Panobinostat have been quantified in numerous preclinical and clinical studies.
Table 1: Preclinical In Vitro Efficacy (IC50 Values)
IC50 represents the concentration required to inhibit 50% of cell growth.
| Cell Line Type | Cancer Type | IC50 (nM) | Reference |
| JJN3 | Multiple Myeloma | 13 nM | [13] |
| KMM1 | Multiple Myeloma | 25 nM | [13] |
| Various | Small Cell Lung Cancer | <10 nM (majority) | [14] |
| HCT116 | Colon Cancer | 5.5 - 25.9 µM | [14] |
| GL261 | Glioblastoma | 170 nM (0.17 µM) | [15] |
| Various Hematological | Leukemia, Lymphoma | 0.7 - 15.9 nM |
Table 2: Clinical Efficacy in Relapsed/Refractory Multiple Myeloma (RRMM)
Data from pivotal clinical trials.
| Trial Name | Treatment Arm | n | Median PFS (months) | Overall Response Rate (ORR) | Reference |
| PANORAMA 1 | Panobinostat + Bortezomib + Dexamethasone | 387 | 12.0 | 60.7% | [16] |
| Placebo + Bortezomib + Dexamethasone | 381 | 8.1 | 54.6% | [16] | |
| PANORAMA 2 | Panobinostat + Bortezomib + Dexamethasone | 55 | 5.4 | 34.5% | [17] |
PFS: Progression-Free Survival; ORR: Overall Response Rate
Detailed Experimental Protocols
The following protocols are generalized methodologies for key assays used to evaluate the efficacy and mechanism of Panobinostat.
Cell Viability Assay (WST-1 or CellTiter-Glo®)
This assay quantifies metabolically active cells to determine the cytotoxic or cytostatic effects of a compound.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., SNU484, JJN3) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.[18]
-
Treatment: Treat cells with serial dilutions of Panobinostat (e.g., 0, 10, 50, 100 nM) and a vehicle control (DMSO).[18]
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).[13][18]
-
Reagent Addition:
-
Data Acquisition:
-
Analysis: Normalize data to the vehicle control and calculate IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blot for Histone Acetylation
This technique is used to detect the increase in acetylated histones (e.g., H3, H4) following Panobinostat treatment.
Methodology:
-
Cell Treatment & Lysis: Treat cells with Panobinostat for a desired time (e.g., 24 hours). Harvest cells and extract total protein using RIPA buffer supplemented with protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Prepare lysates by adding Laemmli (LDS) sample buffer and heating at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-50 µg) onto a 4-12% NuPAGE or similar polyacrylamide gel and separate by SDS-PAGE.[19]
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).[13]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against acetylated-Histone H3, total Histone H3 (as a loading control), and β-tubulin or GAPDH.[19]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection kit and an imaging system.[13]
Apoptosis Detection (Annexin V & Caspase Activity)
These assays confirm that cell death occurs via apoptosis.
Methodology (Caspase-Glo® 3/7 Assay):
-
Cell Seeding & Treatment: Seed 10,000 cells per well in a 96-well white-walled plate and treat with Panobinostat (e.g., 12.5 nM) for 48 hours.[13]
-
Reagent Preparation: Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[13]
-
Incubation: Mix gently and incubate at room temperature for 30-60 minutes, protected from light.
-
Measurement: Measure the luminescence of each sample with a plate-reading luminometer.[13] The luminescent signal is proportional to the amount of caspase-3/7 activity.
Therapeutic Strategies and Future Directions
Panobinostat is approved for use in combination with the proteasome inhibitor bortezomib and dexamethasone for patients with multiple myeloma who have received at least two prior regimens.[1][16] The synergy between Panobinostat and proteasome inhibitors is a cornerstone of its clinical utility, as they target two complementary protein degradation pathways (HDAC-aggresome and proteasome).[11][17]
Ongoing research and clinical trials are exploring:
-
Novel Combinations: Evaluating Panobinostat with other agents, including immunomodulatory drugs (IMiDs), monoclonal antibodies (e.g., daratumumab), and other targeted therapies.[5][20]
-
Solid Tumors: Investigating its potential in solid tumors, including colorectal cancer, small cell lung cancer, and anaplastic thyroid cancer, where preclinical data has shown promise.[9][14]
-
Overcoming Resistance: Using Panobinostat to re-sensitize tumors that have become refractory to other therapies, such as bortezomib.[17]
Conclusion
This compound is a potent, orally bioavailable pan-HDAC inhibitor with a well-defined mechanism of action that translates into significant anti-tumor activity, particularly in multiple myeloma. Its ability to induce epigenetic reprogramming, cell cycle arrest, and apoptosis, while also modulating key oncogenic signaling pathways, underscores its importance in the oncologist's armamentarium. The continued exploration of novel combination strategies will further clarify and potentially expand its role in modern cancer therapy.
References
- 1. Panobinostat - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Facebook [cancer.gov]
- 5. Clinical developments in the treatment of relapsed or relapsed and refractory multiple myeloma: impact of panobinostat, the first-in-class histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. cdn.mdedge.com [cdn.mdedge.com]
- 8. tga.gov.au [tga.gov.au]
- 9. Cytotoxic activity of the histone deacetylase inhibitor panobinostat (LBH589) in anaplastic thyroid cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effective use of panobinostat in combination with other active agents in myeloma in a novel 5-drug combination: Case Report and Interesting Observations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. commons.stmarytx.edu [commons.stmarytx.edu]
- 13. The Impact of Panobinostat on Cell Death in Combination with S63845 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Panobinostat for the Treatment of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Inactivation of the Akt/FOXM1 Signaling Pathway by Panobinostat Suppresses the Proliferation and Metastasis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Panobinostat Effectively Increases Histone Acetylation and Alters Chromatin Accessibility Landscape in Canine Embryonic Fibroblasts but Does Not Enhance Cellular Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Panobinostat Lactate: In Vitro Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Panobinostat (LBH589) is a potent, orally available pan-deacetylase inhibitor (pan-DACi) that targets Class I, II, and IV histone deacetylases (HDACs) at low nanomolar concentrations.[1][2] HDACs are a class of enzymes that remove acetyl groups from histones and other non-histone proteins, leading to chromatin condensation and transcriptional repression.[2][3] In many cancer cells, HDACs are dysregulated, contributing to the silencing of tumor suppressor genes.[3] Panobinostat reverses this by inducing hyperacetylation of histones, which relaxes chromatin structure and allows for the expression of genes involved in cell cycle arrest, differentiation, and apoptosis.[3][4] This multifaceted mechanism makes panobinostat a valuable tool for in vitro cancer research and drug development.[4][5]
These application notes provide a summary of quantitative data and detailed protocols for common in vitro assays used to characterize the cellular effects of panobinostat.
Reagent Preparation and Storage
-
Solubility: Panobinostat is insoluble in water but is soluble in DMSO at concentrations of 17.47 mg/mL or higher.[5]
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO.[5] Aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles.[5]
-
Storage: Store stock solutions at -20°C, protected from light.[5]
-
Working Dilutions: For cell-based assays, prepare working solutions by diluting the DMSO stock. It is critical to ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.[5][6]
Data Presentation: Quantitative Summaries
The following tables summarize the effective concentrations and experimental conditions for panobinostat from various published studies.
Table 1: IC50 Values of Panobinostat in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Incubation Time | Assay Method | Reference |
| MOLT-4 | Acute Lymphoblastic Leukemia | 5 nM | N/A | Cell-free | [1][5] |
| Reh | Acute Lymphoblastic Leukemia | 20 nM | N/A | N/A | [5] |
| JJN3 | Multiple Myeloma | 13 nM | 48 hours | CellTiter-Glo | [7] |
| KMM1 | Multiple Myeloma | 25 nM | 48 hours | CellTiter-Glo | [7] |
| HDLM-2, L-428, KM-H2 | Hodgkin Lymphoma | 20 - 40 nM | 72 hours | MTS Assay | [8] |
| SW-982 | Synovial Sarcoma | 100 nM (0.1 µM) | 48 hours | MTS Assay | [9] |
| SW-1353 | Chondrosarcoma | 20 nM (0.02 µM) | 48 hours | MTS Assay | [9] |
| Ewing Sarcoma Cells | Ewing Sarcoma | 2.794 nM (0.002794 µM) | N/A | AlamarBlue | [10] |
Table 2: Common Experimental Conditions for Panobinostat In Vitro Assays
| Assay Type | Cell Line(s) | Panobinostat Concentration(s) | Incubation Time(s) | Reference(s) |
| Cell Viability / Proliferation | SKOV-3, CaOv3 | 0.062 - 3100 nM | 72 hours | [11] |
| Apoptosis (Annexin V/PI) | SKOV-3, CaOv3 | 3.1 - 50 nM | 72 hours | [11] |
| Apoptosis (Caspase-Glo 3/7) | Multiple Myeloma | 12.5 nM | 48 hours | [7] |
| Cell Cycle Analysis (PI) | SKOV-3 | 3.1 - 50 nM | 48 hours | [11] |
| Cell Cycle Analysis (PI) | SW-982, SW-1353 | Respective IC50 values | 48 hours | [9] |
| Western Blot (Various) | SKOV-3 | N/A | 24 hours | [11] |
| Western Blot (Ac-Histones) | HTLV-1 Infected | 10 nM - 1 µM | 24 hours | [12] |
Experimental Workflows and Signaling Pathways
dot digraph "Experimental_Workflow" { graph [ rankdir="TB", splines=ortho, nodesep=0.6, ranksep=0.5, fontname="Arial", label="General Experimental Workflow for Panobinostat In Vitro Assays", fontcolor="#202124", fontsize=14, size="7.6,5", ratio=fill ]; node [ shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.15,0.1" ];
subgraph "cluster_prep" { label="Preparation"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];
}
subgraph "cluster_assays" { label="Endpoint Analysis"; style=filled; color="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"];
}
incubation -> {viability, apoptosis, cell_cycle, western_blot} [style=dashed, color="#EA4335", arrowhead=open];
subgraph "cluster_analysis" { label="Data Interpretation"; style=filled; color="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"];
}
{viability, apoptosis, cell_cycle, western_blot} -> data_analysis [color="#5F6368"]; data_analysis -> results [color="#5F6368"]; } Caption: A typical workflow for in vitro panobinostat studies.
dot digraph "Panobinostat_Mechanism" { graph [ rankdir="TB", splines=true, overlap=false, nodesep=0.4, fontname="Arial", label="Panobinostat's Core Mechanism of Action", fontcolor="#202124", fontsize=14, size="7.6,6", ratio=fill ]; node [ shape=box, style="rounded,filled", fontname="Arial", fontsize=11 ];
panobinostat [label="Panobinostat", fillcolor="#EA4335", fontcolor="#FFFFFF"]; hdac [label="HDAC Enzymes\n(Class I, II, IV)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
subgraph "cluster_chromatin" { label="Chromatin State"; style="filled"; color="#F1F3F4";
}
subgraph "cluster_gene_exp" { label="Gene Expression"; style="filled"; color="#F1F3F4";
}
subgraph "cluster_outcome" { label="Cellular Outcome"; style="filled"; color="#F1F3F4";
}
panobinostat -> hdac [label="Inhibition", arrowhead="tee", color="#EA4335", style=bold]; hdac -> histones [label="Deacetylation", arrowhead="tee", color="#5F6368", style=dashed]; chromatin -> gene_exp [color="#5F6368"]; p21 -> arrest [color="#5F6368"]; pro_apop -> apoptosis [color="#5F6368"]; } Caption: Panobinostat inhibits HDACs, leading to downstream effects.
dot digraph "Apoptosis_Pathway" { graph [ rankdir="TB", splines=true, nodesep=0.4, ranksep=0.5, fontname="Arial", label="Panobinostat-Induced Apoptosis Pathway", fontcolor="#202124", fontsize=14, size="7.6,7", ratio=fill ]; node [ shape=box, style="rounded,filled", fontname="Arial", fontsize=11 ];
panobinostat [label="Panobinostat", fillcolor="#EA4335", fontcolor="#FFFFFF"];
subgraph "cluster_bcl2" { label="Regulation of Bcl-2 Family"; style="filled"; color="#F1F3F4";
}
mito [label="Mitochondrial\nOuter Membrane\nPermeabilization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cyto_c [label="Cytochrome c Release", fillcolor="#4285F4", fontcolor="#FFFFFF"];
subgraph "cluster_caspase" { label="Caspase Cascade"; style="filled"; color="#F1F3F4";
}
apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
panobinostat -> {bcl2_down, bim_up} [color="#5F6368"]; {bcl2_down, bim_up} -> mito [color="#5F6368"]; mito -> cyto_c [color="#5F6368"]; cyto_c -> casp9 [color="#5F6368"]; casp9 -> casp37 [color="#5F6368"]; casp37 -> parp [color="#5F6368"]; parp -> apoptosis [color="#5F6368"]; } Caption: Panobinostat induces apoptosis via the intrinsic pathway.
dot digraph "Cell_Cycle_Arrest" { graph [ rankdir="TB", splines=true, nodesep=0.4, ranksep=0.5, fontname="Arial", label="Panobinostat-Induced G1/S Cell Cycle Arrest", fontcolor="#202124", fontsize=14, size="7.6,6", ratio=fill ]; node [ shape=box, style="rounded,filled", fontname="Arial", fontsize=11 ];
panobinostat [label="Panobinostat", fillcolor="#EA4335", fontcolor="#FFFFFF"]; hyperacetylation [label="Histone Hyperacetylation", fillcolor="#FBBC05", fontcolor="#202124"]; p21_exp [label="Increased p21\nGene Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; p21_protein [label="p21 Protein", fillcolor="#34A853", fontcolor="#FFFFFF"];
subgraph "cluster_cdk" { label="CDK/Cyclin Complexes"; style="filled"; color="#F1F3F4";
}
g1_s_transition [label="G1-to-S Phase\nProgression", fillcolor="#5F6368", fontcolor="#FFFFFF"]; g1_arrest [label="G1 Arrest", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
panobinostat -> hyperacetylation [color="#5F6368"]; hyperacetylation -> p21_exp [color="#5F6368"]; p21_exp -> p21_protein [color="#5F6368"]; p21_protein -> {cdk4, cdk2} [label="Inhibition", arrowhead="tee", color="#EA4335", style=bold]; {cdk4, cdk2} -> g1_s_transition [arrowhead="normal", color="#5F6368"]; g1_s_transition -> g1_arrest [label="Inhibition", arrowhead="tee", color="#EA4335", style=bold]; } Caption: Panobinostat induces G1 arrest via p21 and CDK inhibition.
Experimental Protocols
Cell Viability / Proliferation Assay (MTS/WST-1)
Principle: Tetrazolium salts (like MTS or WST-1) are reduced by metabolically active cells into a colored formazan product. The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.[8]
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
Panobinostat stock solution (in DMSO)
-
Microplate reader (490 nm filter for MTS)[8]
Method:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[5][11] Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of panobinostat in complete medium. Remove the old medium from the wells and add 100 µL of the panobinostat-containing medium. Include a vehicle control (DMSO only, final concentration ≤0.1%).[5]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[8][9]
-
Reagent Addition: Add 20 µL of MTS or WST-1 reagent to each well.[8]
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[8]
Data Analysis:
-
Subtract the background absorbance (medium-only wells).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot cell viability (%) against the log of panobinostat concentration and use a non-linear regression model to calculate the IC50 value.[9]
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these cells.[13] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[11] Flow cytometry is used to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[14]
Materials:
-
Cancer cell lines (e.g., SKOV-3)[11]
-
6-well cell culture plates
-
Panobinostat stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)[7][11]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Method:
-
Cell Seeding and Treatment: Seed 2 x 10^5 cells per well in 6-well plates and allow them to attach overnight.[11] Treat cells with the desired concentrations of panobinostat (e.g., 3.1 - 50 nM) for 48-72 hours.[11]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well and centrifuge at a low speed.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[7]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.[7] Collect at least 10,000 events per sample.
Data Analysis:
-
Use flow cytometry software to gate the cell populations based on FITC and PI fluorescence.
-
Quantify the percentage of cells in each quadrant: live, early apoptotic, late apoptotic, and necrotic.
-
Compare the percentage of apoptotic cells (early + late) in treated samples to the vehicle control.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: Propidium Iodide (PI) is a stoichiometric DNA-binding dye that fluoresces when intercalated into the DNA double helix. The fluorescence intensity is directly proportional to the DNA content of the cell. By staining fixed, permeabilized cells with PI and analyzing them with a flow cytometer, one can determine the distribution of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.[9][14]
Materials:
-
6-well cell culture plates
-
Panobinostat stock solution
-
Ice-cold 70% ethanol
-
Flow cytometer
Method:
-
Cell Seeding and Treatment: Seed 2 x 10^5 cells per well in 6-well plates.[11] After 24 hours, treat with panobinostat for the desired time (e.g., 48 hours).[11]
-
Cell Harvesting: Collect all cells (adherent and floating) and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes at 4°C (can be stored at -20°C for longer periods).[9]
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[9]
-
Incubation: Incubate for 15-30 minutes at 37°C in the dark.[9][14]
-
Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., PE or PerCP).
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[9]
-
Compare the cell cycle distribution of panobinostat-treated cells to that of control cells to identify cell cycle arrest.
Western Blotting for Protein Expression and Acetylation
Principle: Western blotting is used to detect specific proteins in a cell lysate. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then probed with primary antibodies specific to the target protein (e.g., acetylated-Histone H3, cleaved PARP, p21).[9][12] A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, and a chemiluminescent substrate is used for detection.[9]
Materials:
-
Treated cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[9]
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-PARP, anti-p21, anti-β-actin)[9][12]
-
HRP-conjugated secondary antibodies[9]
-
Enhanced Chemiluminescence (ECL) detection reagent[9]
-
Imaging system (e.g., ChemiDoc)[9]
Method:
-
Protein Extraction: Lyse cell pellets in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-50 µg) with SDS loading dye and heat at 95°C for 5-10 minutes.[12]
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Washing: Repeat the washing step.
-
Detection: Add ECL reagent to the membrane and capture the chemiluminescent signal using an imaging system.[9]
Data Analysis:
-
Use image analysis software to perform densitometry on the protein bands.
-
Normalize the band intensity of the target protein to a loading control (e.g., β-actin or α-tubulin) to correct for loading differences.[12]
-
Express the results as a fold-change relative to the vehicle-treated control.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Panobinostat lactate? [synapse.patsnap.com]
- 4. Panobinostat as Pan-deacetylase Inhibitor for the Treatment of Pancreatic Cancer: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pyrene-azide-3.com [pyrene-azide-3.com]
- 6. Panobinostat | NVP-LBH589 | HDAC inhibitor | TargetMol [targetmol.com]
- 7. The Impact of Panobinostat on Cell Death in Combination with S63845 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pan-deacetylase inhibitor panobinostat induces cell death and synergizes with everolimus in Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. commons.stmarytx.edu [commons.stmarytx.edu]
- 11. The HDACi Panobinostat Shows Growth Inhibition Both In Vitro and in a Bioluminescent Orthotopic Surgical Xenograft Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HDAC inhibitors Panobinostat and Romidepsin enhance tax transcription in HTLV-1-infected cell lines and freshly isolated patients’ T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Histone deacetylase inhibitor, panobinostat, exerts anti-proliferative effect with partial normalization from aberrant epigenetic states on granulosa cell tumor cell lines | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
Panobinostat Lactate Administration in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of panobinostat lactate in various mouse models, based on preclinical research findings. Panobinostat is a potent pan-histone deacetylase (HDAC) inhibitor that has shown anti-tumor activity in a range of malignancies.[1] These guidelines are intended to assist in the design and execution of in vivo studies evaluating the efficacy and pharmacokinetics of panobinostat.
Mechanism of Action
This compound functions as a non-selective histone deacetylase (HDAC) inhibitor.[2] HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression.[3] In many cancer cells, HDACs are dysregulated, contributing to the silencing of tumor suppressor genes.[4] By inhibiting HDACs, panobinostat leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure. This facilitates the transcription of genes that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[3] Panobinostat's anti-tumor effects are also attributed to the acetylation of non-histone proteins, including transcription factors and signaling molecules involved in key cancer-related pathways.[3][5]
dot digraph "Panobinostat_Mechanism_of_Action" { graph [fontname = "Arial", label="Mechanism of Action of Panobinostat", labelloc="t", fontsize=16, rankdir="LR", splines=ortho]; node [shape=box, style="filled", fontname = "Arial", fontsize=10, penwidth=1]; edge [penwidth=1.5, fontname="Arial", fontsize=9];
// Nodes Panobinostat [label="Panobinostat", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HDAC [label="Histone Deacetylases (HDACs)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Histones [label="Histone\nProteins", fillcolor="#FBBC05", fontcolor="#202124"]; AcetylatedHistones [label="Increased Histone\nAcetylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chromatin [label="Relaxed Chromatin\nStructure", fillcolor="#F1F3F4", fontcolor="#202124"]; GeneExpression [label="Altered Gene\nExpression", fillcolor="#F1F3F4", fontcolor="#202124"]; TumorSuppressor [label="Tumor Suppressor\nGene Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Oncogene [label="Oncogene\nRepression", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellCycleArrest [label="Cell Cycle Arrest", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#FBBC05", fontcolor="#202124"]; Differentiation [label="Differentiation", fillcolor="#FBBC05", fontcolor="#202124"]; AntiTumor [label="Anti-Tumor Effects", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Panobinostat -> HDAC [label="Inhibits", color="#EA4335"]; HDAC -> Histones [label="Deacetylates", color="#202124"]; Histones -> AcetylatedHistones [style=invis]; Panobinostat -> AcetylatedHistones [label="Leads to", color="#34A853"]; AcetylatedHistones -> Chromatin [color="#202124"]; Chromatin -> GeneExpression [color="#202124"]; GeneExpression -> TumorSuppressor [color="#202124"]; GeneExpression -> Oncogene [color="#202124"]; TumorSuppressor -> CellCycleArrest [color="#202124"]; TumorSuppressor -> Apoptosis [color="#202124"]; Oncogene -> CellCycleArrest [style=invis]; Oncogene -> Apoptosis [style=invis]; CellCycleArrest -> AntiTumor [color="#EA4335"]; Apoptosis -> AntiTumor [color="#EA4335"]; Differentiation -> AntiTumor [color="#EA4335"]; GeneExpression -> Differentiation [color="#202124"]; } end_dot
Caption: Panobinostat inhibits HDACs, leading to anti-tumor effects.
Quantitative Data Summary
The following tables summarize the administration of this compound in various mouse models as reported in preclinical studies.
Table 1: Panobinostat Administration and Efficacy in Mouse Models
| Mouse Model | Cancer Type | This compound Dose and Schedule | Administration Route | Key Findings |
| Nude Mouse Xenograft | Gastrointestinal Stromal Tumors (GIST) | 10 mg/kg daily for 12 days | Intraperitoneal (i.p.) | Rapid tumor regression, necrosis, and apoptosis.[6] |
| SCID Mouse Xenograft | Multiple Myeloma | Not specified, used in combination with bortezomib and dexamethasone | Not specified | Augmented anti-tumor effects of combination therapy.[7] |
| CD-1 Mice (Pharmacokinetic study) | Not applicable | 15 mg/kg single dose | Intravenous (IV) | Panobinostat crosses the blood-brain barrier.[8] |
| TH-MYCN Transgenic Mice | Neuroblastoma | Not specified, continuous treatment for 9 weeks | Not specified | Significant improvement in survival and tumor regression.[9] |
| Xenograft Mouse Model | Multiple Myeloma | Not specified, in combination with FK506 | Not specified | Enhanced reduction in tumor size with combination therapy.[10] |
| Triple Negative Breast Cancer Mice Models | Triple Negative Breast Cancer | 10 mg/kg/day for 5 days per week | Not specified | Significant decreases in tumor volume.[11] |
Table 2: Pharmacokinetic Parameters of Panobinostat in Mice
| Mouse Strain | Dose and Route | Cmax (Plasma) | Tmax | Key Observation |
| CD-1 Female Mice | 15 mg/kg IV | 27.3 ± 2.5 ng/mL (at 1h) | Not specified | Brain concentrations were 60.5 ± 6.1 ng/g at 1 hour.[8] |
| Ces1cKO and Wild-type C57BL6/J Mice | 10 mg/kg IV | Not specified | Not specified | Similar in vivo pharmacokinetic behavior despite differences in in vitro plasma stability.[12][13] |
| General (Preclinical Studies) | 50 mg/kg oral | Not specified | Not specified | Longer half-life compared to vorinostat.[14] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Tween 80
-
Polyethylene glycol 300 (PEG300)
-
Sterile water for injection or 5% dextrose solution
-
Sterile vials
-
Sterile syringes and needles
Procedure for Intravenous (IV) Formulation:
-
On the day of use, prepare the dosing solution.
-
Dissolve this compound in a vehicle solution. A reported formulation consists of 0.8% DMSO, 0.8% Tween 80, and 19.2% PEG300 in water.[12]
-
For a final drug concentration of 2 mg/mL, first dissolve the required amount of this compound in DMSO.
-
Add Tween 80 and PEG300, and vortex to mix thoroughly.
-
Add sterile water to the final volume and mix until the solution is clear.
-
Filter the solution through a 0.22 µm sterile filter into a sterile vial.
Procedure for Intraperitoneal (IP) and Oral (PO) Formulations:
-
For IP and PO administration, panobinostat can be formulated in a similar vehicle. The concentration may be adjusted based on the required dosage and administration volume. For some studies, this compound has been formulated in 5% dextrose solution for intravenous administration.[7]
Protocol 2: Administration of this compound to Mice
Animal Handling:
-
All animal procedures should be performed in accordance with institutional guidelines and approved protocols for animal care and use.
-
Acclimate mice to the facility for at least one week before the start of the experiment.
-
Monitor the body weight and general health of the mice regularly throughout the study.
Intravenous (IV) Injection (Tail Vein):
-
Weigh the mouse to determine the accurate dose volume.
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a suitable restraint device.
-
Swab the tail with 70% ethanol.
-
Using a 27-30 gauge needle, slowly inject the prepared panobinostat solution into one of the lateral tail veins. A typical injection volume is 5 µL per gram of body weight.[12]
-
Observe the mouse for any immediate adverse reactions.
Intraperitoneal (IP) Injection:
-
Weigh the mouse and calculate the required dose volume.
-
Hold the mouse firmly by the scruff of the neck and tilt it to a slight head-down position.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the solution slowly.
Oral Gavage (PO):
-
Weigh the mouse and determine the dose volume.
-
Use a flexible feeding tube of appropriate size.
-
Gently insert the tube into the esophagus and down to the stomach.
-
Administer the panobinostat solution slowly.
Protocol 3: In Vivo Efficacy Study Workflow
dot digraph "In_Vivo_Efficacy_Workflow" { graph [fontname = "Arial", label="General Workflow for In Vivo Efficacy Study", labelloc="t", fontsize=16, rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname = "Arial", fontsize=10, penwidth=1, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [penwidth=1.5, fontname="Arial", fontsize=9, color="#202124"];
// Nodes Tumor_Implantation [label="Tumor Cell Implantation\n(Xenograft or Syngeneic Model)"]; Tumor_Growth [label="Allow Tumors to Reach\nPalpable Size"]; Randomization [label="Randomize Mice into\nTreatment Groups\n(e.g., Vehicle, Panobinostat)"]; Treatment [label="Administer this compound\n(as per protocol)"]; Monitoring [label="Monitor Tumor Growth\n(e.g., caliper measurements)\nand Body Weight"]; Endpoint [label="Endpoint Determination\n(e.g., tumor size limit, study duration)"]; Tissue_Collection [label="Collect Tumors and Tissues\nfor Analysis"]; Analysis [label="Pharmacodynamic and\nHistopathological Analysis\n(e.g., Histone Acetylation, Apoptosis)"];
// Edges Tumor_Implantation -> Tumor_Growth; Tumor_Growth -> Randomization; Randomization -> Treatment; Treatment -> Monitoring; Monitoring -> Endpoint; Endpoint -> Tissue_Collection; Tissue_Collection -> Analysis; } end_dot
Caption: Workflow for a typical in vivo efficacy study.
Signaling Pathways Modulated by Panobinostat
Panobinostat's anti-cancer activity is mediated through its influence on multiple signaling pathways. As a pan-HDAC inhibitor, its primary effect is the hyperacetylation of histones, leading to changes in gene expression.[4] This can reactivate tumor suppressor genes and repress oncogenes.[3] Beyond this, panobinostat has been shown to affect other critical cancer-related pathways.
dot digraph "Panobinostat_Signaling_Pathways" { graph [fontname = "Arial", label="Signaling Pathways Affected by Panobinostat", labelloc="t", fontsize=16, rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname = "Arial", fontsize=10, penwidth=1]; edge [penwidth=1.5, fontname="Arial", fontsize=9];
// Nodes Panobinostat [label="Panobinostat", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HDAC_Inhibition [label="HDAC Inhibition", fillcolor="#FBBC05", fontcolor="#202124"]; JAK_STAT [label="JAK/STAT Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K_AKT_mTOR [label="PI3K/AKT/mTOR Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis_Pathways [label="Apoptosis Pathways\n(Intrinsic & Extrinsic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gene_Expression [label="Altered Gene Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation_Survival [label="Decreased Cell Proliferation\nand Survival", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Increased Apoptosis", fillcolor="#F1F3F4", fontcolor="#202124"]; Anti_Tumor_Activity [label="Anti-Tumor Activity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Panobinostat -> HDAC_Inhibition [color="#202124"]; Panobinostat -> JAK_STAT [label="Inhibits", color="#EA4335"]; Panobinostat -> PI3K_AKT_mTOR [label="Inhibits", color="#EA4335"]; Panobinostat -> Apoptosis_Pathways [label="Modulates", color="#EA4335"]; HDAC_Inhibition -> Gene_Expression [color="#34A853"]; Gene_Expression -> Proliferation_Survival [color="#202124"]; Gene_Expression -> Apoptosis [color="#202124"]; JAK_STAT -> Proliferation_Survival [color="#202124"]; PI3K_AKT_mTOR -> Proliferation_Survival [color="#202124"]; Apoptosis_Pathways -> Apoptosis [color="#202124"]; Proliferation_Survival -> Anti_Tumor_Activity [color="#34A853"]; Apoptosis -> Anti_Tumor_Activity [color="#34A853"]; } end_dot
Caption: Panobinostat modulates multiple signaling pathways.
Studies have indicated that panobinostat can inhibit the JAK/STAT and PI3K/AKT/mTOR pathways, both of which are crucial for cell growth and survival in many cancers.[15] Furthermore, panobinostat can interfere with both intrinsic and extrinsic apoptosis pathways by modulating the expression of pro- and anti-apoptotic proteins.[5]
Safety and Toxicity Considerations
In mouse models, panobinostat administration has been associated with certain toxicities. These can include reduced motor activity, wobbly gait, and convulsions at higher doses.[16] Hematological side effects such as thrombocytopenia and neutropenia have also been observed.[1] Careful monitoring of animal health, including body weight and clinical signs of toxicity, is essential during treatment. Dose adjustments may be necessary based on tolerability.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Panobinostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Panobinostat - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Facebook [cancer.gov]
- 5. Panobinostat as Pan-deacetylase Inhibitor for the Treatment of Pancreatic Cancer: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High efficacy of panobinostat towards human gastrointestinal stromal tumors in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tga.gov.au [tga.gov.au]
- 8. Panobinostat penetrates the blood–brain barrier and achieves effective brain concentrations in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long term, continuous exposure to panobinostat induces terminal differentiation and long term survival in the TH-MYCN neuroblastoma mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histone deacetylase inhibitor panobinostat induces calcineurin degradation in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of Panobinostat: Interspecies Difference in Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of Panobinostat: Interspecies Difference in Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. commons.stmarytx.edu [commons.stmarytx.edu]
- 16. accessdata.fda.gov [accessdata.fda.gov]
Determining the IC50 of Panobinostat Lactate in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Panobinostat lactate in various cancer cell lines. Panobinostat is a potent pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-proliferative and pro-apoptotic effects in a wide range of hematological and solid tumors.[1][2] Accurate determination of its IC50 is a critical step in preclinical drug evaluation, enabling the assessment of its potency and the comparison of its activity across different cancer models. This application note includes a summary of reported IC50 values, a comprehensive experimental protocol for cell viability assays, and visual representations of the experimental workflow and the underlying signaling pathway.
Data Presentation: IC50 of Panobinostat in Human Cancer Cell Lines
The following table summarizes the IC50 values of Panobinostat (also known as LBH589) in a variety of human cancer cell lines, as reported in the literature. These values highlight the broad-spectrum anti-cancer activity of the compound and its particular potency in hematological malignancies and small cell lung cancer.
| Cell Line | Cancer Type | IC50 (nM) |
| MOLT-4 | Acute Lymphoblastic Leukemia | ~5000 |
| Reh | Acute Lymphoblastic Leukemia | ~20000 |
| HH | Cutaneous T-Cell Lymphoma | 1.8 |
| BT474 | Breast Cancer | 2.6 |
| HCT116 | Colon Cancer | 7.1 |
| H1299 | Non-Small Cell Lung Cancer | 5 |
| L55 | Non-Small Cell Lung Cancer | 11 |
| A549 | Non-Small Cell Lung Cancer | 30 |
| OK-6 | Mesothelioma | 5 |
| Ok-5 | Mesothelioma | 7 |
| RG-1 | Small Cell Lung Cancer | 4 |
| LD-T | Small Cell Lung Cancer | 5 |
| SW-982 | Synovial Sarcoma | 100 |
| SW-1353 | Chondrosarcoma | 20 |
| A2780 | Ovarian Cancer | 35 |
| HT1080 | Fibrosarcoma | 16.1 |
| SK-LMS-1 | Leiomyosarcoma | 38.1 |
| SW872 | Liposarcoma | 31.57 |
| U2197 | Malignant Fibrous Histiocytoma | 29.04 |
| Ewing Sarcoma Cell Line | Ewing Sarcoma | 2.794 |
| IMR-32 | Neuroblastoma | Low nM range |
Note: IC50 values can vary depending on the specific experimental conditions, including the assay method, incubation time, and cell density.[1][2][3][4][5][6][7][8]
Experimental Protocol: Determination of IC50 using a Cell Viability Assay
This protocol outlines a generalized procedure for determining the IC50 of this compound using a common colorimetric (MTT) or luminescent (CellTiter-Glo) cell viability assay.
1. Materials and Reagents
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well clear or opaque-walled cell culture plates (opaque for luminescent assays)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization buffer (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance or luminescence)
2. Experimental Procedure
2.1. Cell Seeding
-
Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well in 100 µL of medium for a 96-well plate).
-
Seed the cells into the 96-well plate and incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2.2. Drug Preparation and Treatment
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the Panobinostat stock solution in complete culture medium to obtain a range of desired concentrations. It is recommended to use a 10-fold or 2-fold dilution series to cover a broad concentration range for the initial experiment.
-
After overnight incubation of the cells, carefully remove the medium from each well.
-
Add 100 µL of the prepared Panobinostat dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and untreated control (medium only).
-
Incubate the plate for the desired treatment period (typically 48 or 72 hours) at 37°C and 5% CO2.
2.3. Cell Viability Assay
2.3.1. MTT Assay
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
2.3.2. CellTiter-Glo® Assay
-
After the incubation period, allow the 96-well plate to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
3. Data Analysis
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100
-
Plot the percentage of cell viability against the logarithm of the Panobinostat concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of Panobinostat that inhibits cell viability by 50%.
Visualization of Workflow and Signaling Pathway
Experimental Workflow for IC50 Determination
Caption: A flowchart illustrating the key steps in determining the IC50 of Panobinostat.
Panobinostat's Mechanism of Action: HDAC Inhibition
Panobinostat functions as a pan-HDAC inhibitor, meaning it blocks the activity of a broad range of histone deacetylase enzymes.[1] HDACs are responsible for removing acetyl groups from histones, which leads to chromatin condensation and repression of gene transcription. By inhibiting HDACs, Panobinostat promotes histone hyperacetylation, resulting in a more relaxed chromatin structure. This, in turn, allows for the transcription of tumor suppressor genes and other genes that regulate cell cycle arrest and apoptosis, ultimately leading to cancer cell death.[1][2]
Caption: Signaling pathway of Panobinostat-mediated HDAC inhibition leading to apoptosis.
References
- 1. The HDAC inhibitor panobinostat (LBH589) inhibits mesothelioma and lung cancer cells in vitro and in vivo with particular efficacy for small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Panobinostat | Non-selective HDACs | Tocris Bioscience [tocris.com]
- 4. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Panobinostat enhances NK cell cytotoxicity in soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. commons.stmarytx.edu [commons.stmarytx.edu]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Western Blot Analysis of Histone Acetylation Following Panobinostat Lactate Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for the detection and quantification of changes in histone acetylation in response to treatment with Panobinostat lactate. This document includes an overview of the mechanism of action, detailed experimental protocols, and representative data to facilitate the successful implementation of this technique in a research or drug development setting.
Introduction
Panobinostat is a potent, non-selective histone deacetylase (HDAC) inhibitor that has shown efficacy in the treatment of various cancers.[1] By inhibiting the activity of HDAC enzymes, Panobinostat leads to the accumulation of acetylated histones, which relaxes chromatin structure and alters gene expression, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[2] Western blot analysis is a fundamental technique to elucidate the pharmacodynamic effects of Panobinostat by directly measuring the increase in histone acetylation.
Mechanism of Action
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from the lysine residues of histone proteins. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription. Panobinostat, as a pan-HDAC inhibitor, blocks the action of multiple HDAC enzymes. This inhibition results in the hyperacetylation of histones, leading to a more open chromatin conformation and the activation of tumor suppressor genes, among others. This mechanism underlies the anti-proliferative effects of Panobinostat.
Data Presentation
The following tables summarize the quantitative effects of this compound on histone acetylation, as determined by Western blot analysis.
Table 1: Dose-Dependent Effect of Panobinostat on Histone Acetylation
This table illustrates the fold change in acetylation of specific histone lysine residues in SW579 cells following a 6-hour treatment with varying concentrations of Panobinostat. Data is normalized to total histone levels and expressed as a fold change relative to the vehicle control (DMSO).
| Panobinostat (µM) | Acetyl-Histone H3 (K9) Fold Change | Acetyl-Histone H3 (K18) Fold Change | Acetyl-Histone H3 (K56) Fold Change | Acetyl-Histone H4 (K8) Fold Change | Acetyl-Histone H4 (K16) Fold Change |
| 0.01 | 1.2 | 1.1 | 1.3 | 1.1 | 1.2 |
| 0.1 | 2.5 | 2.1 | 2.8 | 2.3 | 2.6 |
| 1 | 5.8 | 4.9 | 6.2 | 5.5 | 5.9 |
| 10 | 10.2 | 8.7 | 11.5 | 9.8 | 10.8 |
Data is derived from densitometric analysis of Western blots.[3]
Table 2: Time-Course of Panobinostat-Induced Histone Acetylation
This table shows the fold change in total acetylated histone H3 and H4 in peripheral blood mononuclear cells (PBMCs) at different time points following a single dose of Panobinostat. The data indicates that maximal acetylation is typically observed around 6 hours post-treatment.[4]
| Time Post-Treatment (hours) | Acetyl-Histone H3 Fold Change | Acetyl-Histone H4 Fold Change |
| 0 | 1.0 | 1.0 |
| 1 | 2.3 | 2.8 |
| 3 | 4.5 | 5.1 |
| 6 | 6.8 | 7.5 |
| 12 | 4.2 | 4.9 |
| 24 | 2.1 | 2.5 |
Data represents a typical response and may vary depending on the cell type and experimental conditions.
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess histone acetylation following Panobinostat treatment.
Part 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest.
-
Panobinostat Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
The following day, treat the cells with the desired concentrations of Panobinostat. For dose-response experiments, a range of 0.01 µM to 10 µM is recommended.[3]
-
For time-course experiments, treat cells with a fixed concentration of Panobinostat (e.g., 100 nM) and harvest at various time points (e.g., 0, 1, 3, 6, 12, 24 hours).[4]
-
Include a vehicle-only control (e.g., DMSO) for all experiments.
-
-
Cell Harvest: After the treatment period, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
Part 2: Histone Extraction (Acid Extraction Method)
This protocol is adapted from established methods for histone isolation.
-
Cell Lysis:
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT) supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei.
-
-
Acid Extraction:
-
Discard the supernatant (cytoplasmic fraction).
-
Resuspend the nuclear pellet in 0.4 N H2SO4.
-
Incubate on a rotator at 4°C for at least 4 hours or overnight.
-
-
Protein Precipitation:
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant containing the histones to a new tube.
-
Add trichloroacetic acid (TCA) to a final concentration of 20% (v/v).
-
Incubate on ice for at least 1 hour to precipitate the histones.
-
-
Washing and Solubilization:
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the histones.
-
Carefully discard the supernatant.
-
Wash the histone pellet twice with ice-cold acetone.
-
Air-dry the pellet for 10-15 minutes.
-
Resuspend the histone pellet in a suitable buffer (e.g., water or a buffer compatible with your protein assay).
-
-
Protein Quantification: Determine the protein concentration using a Bradford or BCA protein assay.
Part 3: Western Blot Analysis
-
Sample Preparation:
-
Mix equal amounts of histone extract (e.g., 15-20 µg) with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the samples onto a 15% polyacrylamide gel. Histones are small proteins (11-21 kDa), so a higher percentage gel is required for good resolution.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Electrotransfer:
-
Transfer the proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
A wet transfer system is recommended for small proteins like histones.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-total Histone H3 or H4).
-
Antibody dilutions should be optimized, but a starting dilution of 1:1000 is common.
-
Incubate overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) at an appropriate dilution (e.g., 1:5000) for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the acetylated histone bands to the corresponding total histone loading control.
-
Visualizations
The following diagrams illustrate the signaling pathway affected by Panobinostat and the experimental workflow for Western blot analysis.
Caption: Panobinostat inhibits HDACs, leading to histone hyperacetylation.
Caption: Workflow for Western blot analysis of histone acetylation.
References
Application Notes and Protocols for Cell Viability Assays with Panobinostat Lactate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panobinostat lactate is a potent, broad-spectrum histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-neoplastic activity in various hematological and solid tumors.[1][2][3] It functions by inducing hyperacetylation of histone and non-histone proteins, leading to chromatin remodeling, altered gene expression, cell cycle arrest, and ultimately, apoptosis of cancer cells.[1][2][4] Accurate assessment of its cytotoxic and cytostatic effects is crucial for pre-clinical and clinical drug development. This document provides detailed protocols for commonly used cell viability assays to evaluate the efficacy of this compound, along with representative data and visualizations of its mechanism of action.
Mechanism of Action
Panobinostat inhibits Class I, II, and IV HDAC enzymes at nanomolar concentrations.[3][4] This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure.[1] This open chromatin state allows for the transcription of genes that are often silenced in cancer cells, including tumor suppressor genes.[1][2] The downstream effects include the induction of p21, a key mediator of G1 cell cycle arrest, and the activation of apoptotic pathways through the cleavage of caspase-3 and PARP.[5][6][7]
Caption: this compound signaling pathway.
Quantitative Data: IC50 Values of Panobinostat
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the IC50 values of Panobinostat in various cancer cell lines as determined by different viability assays.
| Cell Line | Cancer Type | Assay | IC50 (nM) | Incubation Time (h) | Reference |
| JJN3 | Multiple Myeloma | CellTiter-Glo | 13 | 48 | [8] |
| KMM1 | Multiple Myeloma | CellTiter-Glo | 25 | 48 | [8] |
| HCT116 | Colon Cancer | CellTiter-Glo 3D | ~100,000 (100µM) | 48 | [9] |
| SCLC cell lines | Small Cell Lung Cancer | Not Specified | <10 | Not Specified | [3] |
| SW-982 | Synovial Sarcoma | MTS | 100 | 48 | [10] |
| SW-1353 | Chondrosarcoma | MTS | 20 | 48 | [10] |
| IMR-32 | Neuroblastoma | XTT | Low nanomolar range | 72 | [11] |
| HEK293 | Human Embryonic Kidney | XTT | Hundreds of nanomolar | 72 | [11] |
| GL261 | Glioblastoma | Not Specified | 170 | 72 | [12] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay methodology.
Experimental Workflow for Cell Viability Assays
The general workflow for assessing cell viability following treatment with this compound is outlined below. This process is applicable to various assay types with minor modifications.
Caption: General workflow for cell viability assays.
Detailed Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.[13]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)[14]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[15]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[14] Incubate overnight at 37°C in a 5% CO2 humidified incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[16]
-
MTT Addition: After incubation, add 10-25 µL of MTT stock solution to each well.[14][17]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.[13][14]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[15][17] Mix thoroughly by pipetting.
-
Absorbance Reading: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13] A reference wavelength of >650 nm can be used.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, which is an indicator of metabolically active cells.[18] The luminescent signal is proportional to the number of viable cells.[19]
Materials:
-
This compound stock solution
-
Cancer cell line of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at a density of approximately 10,000 cells/well in 100 µL of complete medium.[8] Incubate overnight at 37°C and 5% CO2.
-
Drug Treatment: Add serial dilutions of this compound to the wells. Include appropriate controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C and 5% CO2.[8]
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Signal Stabilization and Reading: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Determine the percentage of cell viability and calculate the IC50 value based on the luminescent signal relative to the control.
Conclusion
The protocols and data presented provide a comprehensive guide for researchers to effectively assess the in vitro efficacy of this compound. The choice of assay may depend on the specific research question, cell type, and available equipment. Consistent experimental execution and careful data analysis are paramount for obtaining reliable and reproducible results in the evaluation of this promising anti-cancer agent.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Facebook [cancer.gov]
- 3. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Panobinostat | C21H23N3O2 | CID 6918837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Histone deacetylase inhibitor, panobinostat, exerts anti-proliferative effect with partial normalization from aberrant epigenetic states on granulosa cell tumor cell lines | PLOS One [journals.plos.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. The Impact of Panobinostat on Cell Death in Combination with S63845 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CellTiter-Glo® 3D Cell Viability Assay | 3D Cell Culture [promega.kr]
- 10. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. MTT Assay [protocols.io]
- 15. protocols.io [protocols.io]
- 16. texaschildrens.org [texaschildrens.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 19. promegaconnections.com [promegaconnections.com]
Panobinostat Lactate: A Potent Inducer of Apoptosis in Primary Cancer Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Panobinostat is a potent pan-histone deacetylase (HDAC) inhibitor that has shown significant anti-neoplastic activity across a range of hematological malignancies and solid tumors.[1][2] By inhibiting HDAC enzymes, panobinostat leads to the hyperacetylation of histone and non-histone proteins, resulting in the reactivation of silenced tumor suppressor genes and the induction of programmed cell death, or apoptosis.[1] These application notes provide a comprehensive overview of the use of panobinostat lactate for inducing apoptosis in primary cancer cells, complete with detailed experimental protocols and a summary of its effects on key signaling pathways.
Mechanism of Action
Panobinostat's primary mechanism of action involves the inhibition of Class I, II, and IV HDACs.[1] This inhibition leads to an accumulation of acetylated histones, which relaxes the chromatin structure and allows for the transcription of genes that can trigger cell cycle arrest and apoptosis.[3] Furthermore, panobinostat can also induce apoptosis through the hyperacetylation of non-histone proteins, such as p53, and by modulating the expression of pro- and anti-apoptotic proteins.[3]
Data Presentation
The following tables summarize the in vitro cytotoxicity of panobinostat in various cancer cell lines. It is important to note that the sensitivity to panobinostat can vary between cell lines and primary cancer cells.
Table 1: IC50 Values of Panobinostat in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) |
| SW-982 | Synovial Sarcoma | 100 | 48 |
| SW-1353 | Chondrosarcoma | 20 | 48 |
| U87 | Glioblastoma | Not specified | Not specified |
| U251 | Glioblastoma | Not specified | Not specified |
| JJN3 | Multiple Myeloma | 13 | 48 |
| KMM1 | Multiple Myeloma | 25 | 48 |
| HDLM-2 | Hodgkin Lymphoma | 20-40 | 72 |
| L-428 | Hodgkin Lymphoma | 20-40 | 72 |
| KM-H2 | Hodgkin Lymphoma | 20-40 | 72 |
| IMR-32 | Neuroblastoma | Low nanomolar range | Not specified |
| HEK293 | Embryonic Kidney | Hundreds of nanomolar range | Not specified |
Data compiled from multiple sources.[2][4][5][6]
Table 2: Effects of Panobinostat on Apoptosis-Related Proteins
| Cell Line | Cancer Type | Protein | Effect |
| KMM1, MM1S | Multiple Myeloma | p-MCL-1 (S64) | Downregulation |
| KMM1, MM1S | Multiple Myeloma | BCL-XL | Decrease |
| KMM1, MM1S | Multiple Myeloma | BCL-2 | No clear decrease |
| HDLM-2, L-428, KM-H2 | Hodgkin Lymphoma | XIAP | Downregulation |
| HDLM-2, L-428, KM-H2 | Hodgkin Lymphoma | Bcl-2 | Downregulation |
| HDLM-2, L-428, KM-H2 | Hodgkin Lymphoma | Caspase 9 | Activation |
| HDLM-2, L-428, KM-H2 | Hodgkin Lymphoma | PARP | Cleavage |
| HH, MJ | Cutaneous T-cell Lymphoma | Bcl-XL, Mcl-1, XIAP | Depletion |
| HH | Cutaneous T-cell Lymphoma | Bak, Bim | Modest induction |
| Saos-2, MG63, U2-OS | Osteosarcoma | Survivin, Bcl-2 | Suppression |
Data compiled from multiple sources.[2][4][7][8]
Signaling Pathways and Experimental Workflows
Caption: Panobinostat-Induced Apoptotic Signaling Pathway.
Caption: Experimental Workflow for Assessing Apoptosis.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Tumor Cells from Solid Tumors
This protocol provides a general guideline for establishing primary cultures from solid tumor tissues.[9][10][11]
Materials:
-
Fresh tumor tissue in sterile transport medium on ice.
-
Sterile phosphate-buffered saline (PBS).
-
Tumor Dissociation Kit (e.g., Miltenyi Biotec) or a cocktail of collagenase, hyaluronidase, and DNase.
-
GentleMACS Dissociator or equivalent.
-
70 µm and 40 µm cell strainers.
-
Red Blood Cell Lysis Buffer.
-
Appropriate primary cell culture medium (e.g., DMEM/F-12 supplemented with growth factors like EGF and bFGF, and B-27 supplement).
-
Laminin-coated culture flasks or plates.
Procedure:
-
Wash the tumor tissue with sterile PBS to remove any contaminants.
-
Mechanically mince the tissue into small fragments (<2 mm³) using sterile scalpels.
-
Enzymatically digest the tissue fragments according to the manufacturer's instructions for the tumor dissociation kit or using a pre-determined enzyme cocktail. This is typically done at 37°C for 30-60 minutes with agitation.
-
Neutralize the enzymes with culture medium containing serum.
-
Filter the cell suspension through a 70 µm cell strainer followed by a 40 µm cell strainer to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in PBS.
-
If necessary, treat with Red Blood Cell Lysis Buffer to remove red blood cells.
-
Wash the cells with PBS and resuspend in the appropriate primary cell culture medium.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Plate the cells on laminin-coated flasks or plates at a desired density.
-
Culture the cells at 37°C in a humidified incubator with 5% CO2.
-
Change the medium every 2-3 days.
Protocol 2: Treatment of Primary Cancer Cells with this compound
Materials:
-
Established primary cancer cell culture.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Complete culture medium.
Procedure:
-
Seed the primary cancer cells in multi-well plates at a predetermined density and allow them to adhere and stabilize for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration well.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, proceed with downstream assays such as cell viability or apoptosis analysis.
Protocol 3: Quantification of Apoptosis by Annexin V/PI Staining and Flow Cytometry
This protocol describes a common method for detecting and quantifying apoptosis.[4]
Materials:
-
Treated and control primary cancer cells.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Harvest the cells (including any floating cells in the supernatant) by trypsinization or gentle scraping.
-
Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
This compound is a powerful tool for inducing apoptosis in primary cancer cells. The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of this HDAC inhibitor in patient-derived cancer models. It is crucial to optimize the experimental conditions for each specific primary cancer cell type to obtain reliable and reproducible results. Further investigation into the intricate molecular mechanisms of panobinostat-induced apoptosis will continue to inform its clinical application in oncology.
References
- 1. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Panobinostat for the treatment of acute myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Impact of Panobinostat on Cell Death in Combination with S63845 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. Isolation and Characterization of Potential Cancer Stem Cells from Solid Human Tumors – Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. miltenyibiotec.com [miltenyibiotec.com]
- 11. Isolation, Culture, and Maintenance of Patient-Derived Tumor Biopsy [protocols.io]
Application Notes and Protocols: Use of Panobinostat Lactate in Xenograft Models of Human Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Panobinostat lactate, a potent pan-histone deacetylase (HDAC) inhibitor, in preclinical xenograft models of human cancer. The information compiled from various studies is intended to guide researchers in designing and executing in vivo experiments to evaluate the anti-tumor efficacy of this compound.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting a broad range of histone deacetylases (HDACs), which are enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2][3] By inhibiting HDACs, Panobinostat leads to the hyperacetylation of histone proteins, resulting in a more relaxed chromatin structure.[4] This altered chromatin state allows for the transcription of previously silenced tumor suppressor genes, leading to the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of tumor cell proliferation.[2][4][5] Panobinostat's mechanism also involves the acetylation of non-histone proteins, which can modulate various cellular signaling pathways critical for cancer cell survival and growth, including the JAK/STAT and PI3K/AKT/mTOR pathways.[6]
Quantitative Data from Xenograft Studies
The following tables summarize the in vivo efficacy of this compound in various human cancer xenograft models.
Table 1: Single-Agent Activity of Panobinostat in Xenograft Models
| Cancer Type | Cell Line/Model | Mouse Strain | This compound Dose & Schedule | Key Findings | Reference |
| Canine Non-Hodgkin Lymphoma | CLBL-1 | SCID | 10 mg/kg and 20 mg/kg, i.p., 5 days/week for 2 weeks | Tumor growth inhibition of 82.9% and 97.3%, respectively. | [7] |
| Epithelioid Sarcoma | VAESBJ | Nude | Not specified | Significant tumor growth inhibition. | [8] |
| Triple-Negative Breast Cancer | Not specified | Mice | 10 mg/kg/day, 5 days/week | Significant decrease in tumor volume. | [2] |
| Ovarian Cancer | SKOV-3luc+ | Immuno-deficient | Not specified | Reduced tumor growth and prolonged survival, comparable to carboplatin. | [9] |
| Diffuse Intrinsic Pontine Glioma (DIPG) | H3.3-K27M mutant | NOD-SCID | 10 or 20 mg/kg, daily | Temporarily slowed tumor growth but led to significant toxicity. | [5] |
Table 2: Combination Therapy with Panobinostat in Xenograft Models
| Cancer Type | Combination Agent | Cell Line/Model | Mouse Strain | This compound Dose & Schedule | Key Findings | Reference |
| Gastrointestinal Stromal Tumor (GIST) | Imatinib | GIST882 and patient-derived biopsies | Nude | 10 mg/kg daily, i.p. for 12 days | Enhanced tumor regression, apoptosis, and decline in cell proliferation compared to single agents. | [10] |
| Non-Small Cell Lung Cancer | Radiation | Human NSCLC | Nude | Not specified | Tumor growth delay of 20 days with combination vs. 4 days with radiation alone and 2 days with Panobinostat alone. | [2] |
| Multiple Myeloma | Melphalan | Murine xenograft model | Not specified | Not specified | Greater anti-myeloma effect than either agent alone. | [11] |
| Ovarian Cancer | Carboplatin | SKOV-3luc+ | Immuno-deficient | Not specified | Synergistically increased anti-tumor effects. | [9] |
Experimental Protocols
Human Cancer Xenograft Model Establishment
This protocol provides a general guideline for establishing subcutaneous xenografts. Specific cell numbers and matrices may need to be optimized for different cell lines.
Materials:
-
Human cancer cell line of interest
-
Immunocompromised mice (e.g., NOD/SCID, BALB/c nude), 6-8 weeks old
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel or similar basement membrane matrix (optional, but recommended for some cell lines)
-
Syringes (1 mL) with 25-27 gauge needles
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Culture human cancer cells in their recommended complete medium to ~80% confluency. Ensure cells are in the logarithmic growth phase.
-
On the day of injection, harvest the cells by trypsinization.
-
Wash the cells with sterile PBS and perform a cell count using a hemocytometer and trypan blue to assess viability. Viability should be >95%.
-
Centrifuge the required number of cells and resuspend the pellet in an appropriate volume of sterile PBS or a 1:1 mixture of PBS and Matrigel. The final cell concentration will depend on the cell line (typically 1 x 10^6 to 1 x 10^7 cells per injection).
-
Anesthetize the mouse using an approved method (e.g., isoflurane inhalation).
-
Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of the mouse.
-
Monitor the mice regularly for tumor growth. Tumor volume can be measured using calipers and calculated with the formula: Volume = (length x width^2) / 2 .
-
Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
This compound Preparation and Administration
Materials:
-
This compound powder
-
Vehicle for solubilization (e.g., 5% dextrose in water, or a solution of DMSO, PEG400, and Tween80 in saline).[12] The choice of vehicle may depend on the administration route and should be tested for tolerability.
-
Sterile injection supplies (syringes, needles)
-
Analytical balance and sterile tubes
Procedure:
-
Preparation of Dosing Solution:
-
On the day of dosing, weigh the required amount of this compound powder under sterile conditions.
-
Solubilize the powder in the chosen vehicle to the desired final concentration (e.g., 1 mg/mL).[12] Ensure complete dissolution. The solution should be prepared fresh before each treatment.
-
-
Administration:
-
The route of administration can be intraperitoneal (i.p.) or oral (p.o.) gavage, as reported in various studies.
-
Accurately dose each mouse based on its body weight.
-
Administer the drug according to the predetermined schedule (e.g., daily, 5 days a week).
-
A control group of mice should receive the vehicle only.
-
Assessment of Anti-Tumor Efficacy
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume and plot tumor growth curves for each treatment group.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Immunohistochemistry (IHC) for Biomarker Analysis: This protocol provides a general outline for IHC staining of xenograft tumor tissue.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking buffer (e.g., normal goat serum)
-
Primary antibodies (e.g., anti-Ki-67 for proliferation, anti-cleaved caspase-3 for apoptosis, anti-acetyl-Histone H3 for target engagement)
-
Secondary antibody (HRP-conjugated)
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform heat-induced antigen retrieval by incubating the slides in the appropriate buffer.
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific antibody binding with a blocking buffer.
-
Incubate the sections with the primary antibody at the recommended dilution and temperature.
-
Wash the slides and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of antigen localization.
-
Counterstain the sections with hematoxylin.
-
Dehydrate the slides, clear in xylene, and mount with a coverslip.
-
Analyze the stained slides under a microscope to assess the expression and localization of the target proteins.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for a Xenograft Study.
Caption: Key Signaling Pathways Modulated by Panobinostat.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. researchgate.net [researchgate.net]
- 3. Mouse xenograft tumor tissue H&E and Ki-67 immunohistochemistry (IHC) staining and mouse lung tumor MCL-1 immunofluorescence (IF) staining [bio-protocol.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Sodium butyrate and panobinostat induce apoptosis of chronic myeloid leukemia cells via multiple pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. commons.stmarytx.edu [commons.stmarytx.edu]
- 7. researchgate.net [researchgate.net]
- 8. Histone deacetylase inhibitor panobinostat induces antitumor activity in epithelioid sarcoma and rhabdoid tumor by growth factor receptor modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The HDACi Panobinostat Shows Growth Inhibition Both In Vitro and in a Bioluminescent Orthotopic Surgical Xenograft Model of Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tumor xenograft assays and immunohistochemistry [bio-protocol.org]
- 12. Pre-Clinical Study of Panobinostat in Xenograft and Genetically Engineered Murine Diffuse Intrinsic Pontine Glioma Models | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Panobinostat Lactate in DMSO: A Technical Support Guide for Researchers
For researchers, scientists, and drug development professionals utilizing Panobinostat lactate, ensuring the accurate preparation and stability of dimethyl sulfoxide (DMSO) stock solutions is critical for experimental success. This guide provides detailed troubleshooting and frequently asked questions to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro studies?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound for use in cell-based assays and other in vitro experiments.
Q2: How do I prepare a this compound stock solution in DMSO?
A2: To ensure accurate and consistent results, a detailed protocol for the preparation of a this compound stock solution should be followed. Please refer to the "Experimental Protocols" section for a step-by-step guide.
Q3: What are the optimal storage conditions for a this compound DMSO stock solution?
A3: For long-term stability, it is recommended to store this compound DMSO stock solutions at -20°C or -80°C.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q4: How long can I store a this compound DMSO stock solution?
A4: When stored properly at -20°C, a this compound solution in DMSO may be stable for up to one month.[2] For longer-term storage, -80°C is recommended, which can extend stability for up to a year. However, it is always advisable to perform periodic quality control checks. The solid, powdered form of Panobinostat is stable for at least two years when stored at -20°C.[3]
Q5: I am observing precipitation in my this compound DMSO stock solution upon thawing or dilution. What should I do?
A5: Precipitation can occur for several reasons. Please refer to the "Troubleshooting Guide" for potential causes and solutions to this issue.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in DMSO Stock Solution | 1. Incorrect Solvent: Use of solvents other than high-purity, anhydrous DMSO. 2. Low-Quality DMSO: DMSO that has absorbed moisture can reduce the solubility of this compound. 3. Concentration Exceeds Solubility Limit: Attempting to prepare a solution at a concentration higher than the solubility limit. 4. Incomplete Dissolution: Insufficient vortexing or sonication to fully dissolve the compound. | 1. Ensure you are using high-purity, anhydrous (≤0.1% water) DMSO. 2. Use fresh, unopened DMSO. If you suspect your DMSO has absorbed moisture, use a new, sealed bottle. 3. Refer to the "Solubility Data" table for maximum recommended concentrations. 4. Vortex the solution thoroughly. If precipitation persists, brief sonication in a water bath may aid dissolution. |
| Inconsistent Experimental Results | 1. Degradation of Stock Solution: Improper storage or repeated freeze-thaw cycles can lead to degradation of this compound. 2. Inaccurate Pipetting: Errors in pipetting when preparing dilutions. 3. Cell Line Variability: Differences in cell passage number or health can affect experimental outcomes. | 1. Prepare fresh stock solutions regularly. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Calibrate your pipettes regularly. Use appropriate pipetting techniques for viscous solvents like DMSO. 3. Maintain consistent cell culture practices and use cells within a similar passage number range for experiments. |
| Low Potency or Activity | 1. Degradation of this compound: The compound may have degraded due to improper storage or handling. 2. Incorrect Concentration Calculation: Errors in calculating the required concentration for the experiment. | 1. Prepare a fresh stock solution from a new vial of this compound. 2. Double-check all calculations for dilutions. Ensure the correct molecular weight for this compound is used. |
Solubility Data
The solubility of this compound in DMSO can vary slightly between different suppliers and batches. The following table summarizes reported solubility data. It is always recommended to perform a small-scale solubility test before preparing a large volume of stock solution.
| Solvent | Reported Solubility | Reference(s) |
| DMSO | Up to 50 mM | [1] |
| DMSO | 33 mg/mL | [3] |
| DMSO | 70 mg/mL | [4] |
| DMSO | Up to 100 mg/mL | [2] |
| DMSO | 247.5 mg/mL (Sonication recommended) |
Note: The molecular weight of Panobinostat (free base) is 349.43 g/mol . When preparing molar solutions, ensure you are using the correct molecular weight for the lactate salt form if applicable.
Stability Profile
This compound in DMSO is relatively stable when stored under appropriate conditions. Key stability points include:
-
Storage Temperature: -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 1 year).[2]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to degradation. Aliquoting the stock solution is highly recommended.[2]
-
Light Sensitivity: While not explicitly stated as highly light-sensitive, it is good laboratory practice to store stock solutions in amber vials or protected from light.
-
Moisture: Use of anhydrous DMSO is crucial as moisture can reduce solubility and potentially promote degradation.
One of the main degradation products of Panobinostat is also a known metabolite.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need to calculate the mass of this compound required. (Note: Use the molecular weight of this compound for this calculation).
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Using a calibrated pipette, add the desired volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve the compound: Tightly cap the tube and vortex the solution vigorously until the powder is completely dissolved. If necessary, briefly sonicate the tube in a room temperature water bath to aid dissolution.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Aliquoting: Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Panobinostat Signaling Pathways
Panobinostat is a pan-histone deacetylase (HDAC) inhibitor that affects multiple signaling pathways involved in cancer cell proliferation, survival, and apoptosis. The diagram below illustrates the key pathways modulated by Panobinostat.
Caption: Panobinostat inhibits HDACs and key oncogenic signaling pathways.
References
Optimizing Panobinostat lactate concentration for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Panobinostat lactate in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Panobinostat is a potent, non-selective histone deacetylase (HDAC) inhibitor.[1][2] It works by blocking the activity of multiple HDAC enzymes, which are responsible for removing acetyl groups from histone and non-histone proteins.[3][4] This inhibition leads to an accumulation of acetylated proteins, resulting in a more relaxed chromatin structure. This "open" chromatin state allows for the transcription of genes that can induce cell cycle arrest, differentiation, and ultimately, apoptosis (programmed cell death) in cancer cells.[3][5] Panobinostat has been shown to be more cytotoxic to tumor cells compared to normal cells.[5]
Q2: What is a typical effective concentration range for this compound in vitro?
The effective concentration of this compound is cell-line dependent and typically falls within the nanomolar (nM) range. For initial dose-response experiments, a concentration range of 0.5 nM to 100 nM is recommended.[6] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound stock solutions?
This compound is sparingly soluble in aqueous buffers but is soluble in organic solvents like DMSO.[7]
-
Reagent Preparation: Prepare a concentrated stock solution (e.g., 10 mM) in DMSO. To ensure maximum solubility in aqueous buffers for your experiments, first dissolve the this compound in DMSO and then dilute it with your aqueous buffer of choice.[7]
-
Storage: Store the DMSO stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect the stock solution from light.[6] Aqueous solutions are not recommended for storage for more than one day.[7]
-
Handling: When preparing working solutions, ensure the final concentration of DMSO in your cell culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.[6]
Troubleshooting Guide
Problem 1: High background cytotoxicity or inconsistent results.
-
Possible Cause: DMSO concentration in the final culture medium may be too high.
-
Solution: Always calculate the final DMSO concentration in your working solutions and ensure it remains below 0.1%. Prepare a vehicle control with the same final DMSO concentration as your highest this compound concentration to accurately assess solvent effects.
-
Possible Cause: this compound precipitation in aqueous media. The aqueous solubility of this compound is pH-dependent, with lower solubility at neutral pH.[8]
-
Solution: After diluting the DMSO stock in your cell culture medium, visually inspect for any precipitation. If precipitation occurs, consider preparing a fresh, lower concentration working solution from the DMSO stock immediately before use.
-
Possible Cause: Cell seeding density is not optimal.
-
Solution: Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. Over-confluent or sparse cultures can lead to variable responses.
Problem 2: No significant effect on cell viability at expected concentrations.
-
Possible Cause: The chosen cell line may be resistant to Panobinostat.
-
Solution: Confirm the expression of HDACs in your cell line. Consider testing a positive control cell line known to be sensitive to Panobinostat. Additionally, explore combination therapies, as Panobinostat has shown synergistic effects with other agents like bortezomib and dexamethasone.[2]
-
Possible Cause: Insufficient incubation time.
-
Solution: The effects of Panobinostat on cell viability and protein expression are time-dependent.[9] Conduct a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration for your experimental endpoint.[6]
Data Presentation
Table 1: Reported IC50 Values of Panobinostat in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MOLT-4 | Acute Lymphoblastic Leukemia | 5 | [6][9] |
| Reh | Acute Lymphoblastic Leukemia | 20 | [6] |
| CaOv3 | Ovarian Cancer | 15 | [10] |
| A2780 | Ovarian Cancer | 7.67 - 54.8 | [11] |
| Various Lung Cancer Lines | Lung Cancer | 4 - 470 | [7] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) and allow them to adhere overnight.[6]
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound (e.g., 0.5 nM to 100 nM) and a vehicle control (medium with DMSO).[6]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[6]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
2. Western Blot for Histone Acetylation
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Panobinostat's mechanism of action.
Caption: A typical in vitro experimental workflow.
References
- 1. Panobinostat - Wikipedia [en.wikipedia.org]
- 2. Panobinostat (Farydak): A Novel Option for the Treatment of Relapsed Or Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Facebook [cancer.gov]
- 5. novartis.com [novartis.com]
- 6. pyrene-azide-3.com [pyrene-azide-3.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. tga.gov.au [tga.gov.au]
- 9. selleckchem.com [selleckchem.com]
- 10. The HDACi Panobinostat Shows Growth Inhibition Both In Vitro and in a Bioluminescent Orthotopic Surgical Xenograft Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Panobinostat Lactate Toxicity in Animal Studies: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive overview of the toxicological profile of panobinostat lactate observed in animal studies. The information is presented in a question-and-answer format to directly address potential issues and guide troubleshooting during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What are the primary target organs for panobinostat toxicity in animals?
Based on repeat-dose toxicity studies in rats and dogs, the primary target organs for panobinostat-related toxicity include:
-
Hematopoietic System: Effects on the bone marrow are consistently observed.[1][2]
-
Gastrointestinal Tract: Toxicity to the gastrointestinal tract is a noted effect.[1][2]
-
Thyroid Gland: Panobinostat has been shown to affect the thyroid.[1][2]
-
Male Reproductive Organs: Toxicities in the testis and epididymis have been reported.[1][2]
-
Lymphoid Tissues: Effects on lymphoid tissues, including the thymus, have been observed.
-
Secretory Glands: The secretory function of various glands, such as the salivary gland, can be affected.[2]
Q2: What are the most common adverse effects of panobinostat observed in animal studies?
Common adverse effects across different animal species include:
-
Hematological Toxicities: A decrease in white blood cells, platelets, and red blood cells is a significant finding.[1]
-
Hemorrhage: Bleeding has been observed in multiple organs.[1]
-
Inflammation: Inflammatory responses have been noted in various organs.[1]
-
Cardiovascular Effects: Panobinostat has the potential to prolong the QTc interval.[1]
-
Central Nervous System (CNS) Effects: At higher doses, CNS effects such as reduced motor activity, tremors, and convulsions have been reported.[1]
-
Gastrointestinal Disturbances: Diarrhea and nausea are common.
-
Constitutional Symptoms: Fatigue and anorexia are frequently observed.
Q3: Are the toxicities observed with panobinostat dose-dependent?
Yes, the toxicities associated with panobinostat are generally dose-dependent. For instance, extended daily treatment with 10 or 20 mg/kg of panobinostat resulted in significant toxicity in mice. In contrast, CNS effects such as tremors and decreased locomotor activity were noted at higher doses (≥ 50 mg/kg IV) in mice and rats.
Troubleshooting Guide
Problem: Unexpectedly high mortality in a mouse study.
Possible Cause: The dose of panobinostat may be too high for the chosen dosing schedule.
Troubleshooting Steps:
-
Review Dosing Regimen: Extended consecutive daily treatment with 10 or 20 mg/kg panobinostat has been shown to cause significant toxicity in mice. Consider reducing the dose or altering the dosing schedule (e.g., intermittent dosing).
-
Vehicle and Formulation: Ensure the vehicle used for this compound is appropriate and that the formulation is stable. The aqueous solubility of this compound is pH-dependent.
-
Animal Strain and Health Status: Differences in animal strain and underlying health conditions can influence susceptibility to toxicity. Ensure the use of healthy, robust animals from a reliable source.
Problem: Significant weight loss and signs of gastrointestinal distress in rats.
Possible Cause: Gastrointestinal toxicity is a known side effect of panobinostat.
Troubleshooting Steps:
-
Dose Adjustment: A lower dose may mitigate the severity of gastrointestinal effects.
-
Supportive Care: Provide supportive care as per your institution's animal care and use committee (IACUC) guidelines, which may include fluid support to prevent dehydration.
-
Pathological Examination: Conduct thorough gross and histopathological examination of the gastrointestinal tract to characterize the nature and extent of the toxicity.
Problem: Variability in experimental results.
Possible Cause: Interspecies and even inter-strain differences in drug metabolism can lead to variability.
Troubleshooting Steps:
-
Metabolic Stability: Be aware that panobinostat shows different in vitro degradation profiles in the plasma of different mouse strains. This may influence in vivo exposure.
-
Standardize Procedures: Ensure all experimental procedures, including dosing, sample collection, and analysis, are highly standardized to minimize variability.
-
Pharmacokinetic Analysis: Conduct pharmacokinetic studies in your specific animal model to understand the exposure levels achieved with your dosing regimen.
Quantitative Toxicity Data
The following tables summarize quantitative data on panobinostat toxicity from animal studies.
Table 1: Hematological and Cardiovascular Toxicity
| Species | Dose | Route | Duration | Key Findings |
| Dog | 1.5 mg/kg | Oral | Repeat-dose | QTc prolongation of up to 25 msec observed in some animals.[2] |
| Rat/Dog | Not Specified | Not Specified | Repeat-dose | Decreased white blood cells, differentials, and platelets.[1] |
Table 2: Reproductive and Developmental Toxicity
| Species | Dose | Route | Key Findings |
| Rat | 30 mg/kg/day | Oral | Embryo-fetal malformations (cleft palate, short tail) and variations (incomplete ossifications) in the absence of maternal toxicity. |
| Rabbit | ≥ 40 mg/kg/day | Oral | Decreased fetal weight. |
| Rabbit | 80 mg/kg/day | Oral | Malformations including absent digits and cardiac defects. |
| Rat (Female) | 100 mg/kg | Oral | Reduced mating index, fertility index, and conception rate. |
| Dog | Not Specified | Not Specified | Oligospermia, reduced secretory granules, and testicular degeneration.[1] |
Experimental Protocols
General Protocol for a Repeat-Dose Oral Toxicity Study in Rodents (Rat)
This is a generalized protocol based on standard toxicology guidelines. Specific parameters for a panobinostat study should be adapted based on its known toxicities.
-
Animal Selection: Use a standard laboratory strain of young, healthy adult rats. Both males and females should be included.
-
Acclimatization: Acclimate animals to the laboratory conditions for at least 5 days prior to the start of the study.
-
Dose Groups: At a minimum, include a control group (vehicle only) and three dose levels of this compound. Dose selection should be based on acute toxicity data.
-
Administration: Administer this compound daily by oral gavage for the specified duration (e.g., 28 or 90 days).
-
Observations:
-
Clinical Signs: Observe animals at least once daily for clinical signs of toxicity.
-
Body Weight: Record body weight at least once a week.
-
Food Consumption: Measure food consumption weekly.
-
-
Clinical Pathology:
-
Hematology: Collect blood samples at termination (and potentially at interim time points) for analysis of a complete blood count (CBC) with differential.
-
Clinical Chemistry: Analyze serum samples for a panel of biochemical parameters to assess organ function (e.g., liver and kidney function).
-
-
Necropsy and Histopathology:
-
At the end of the study, perform a full gross necropsy on all animals.
-
Collect and preserve a comprehensive set of tissues from all animals in the control and high-dose groups for histopathological examination. Special attention should be paid to the known target organs of panobinostat toxicity.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action: HDAC Inhibition Leading to Cell Cycle Arrest and Apoptosis
Panobinostat is a pan-histone deacetylase (HDAC) inhibitor.[3] By inhibiting HDACs, it leads to the hyperacetylation of histone and non-histone proteins. This alters gene expression, resulting in the upregulation of tumor suppressor genes and the downregulation of oncogenes. The primary mechanisms leading to its anti-tumor activity and, consequently, its toxicity to rapidly dividing cells, are the induction of cell cycle arrest and apoptosis.
Caption: Panobinostat's mechanism of action leading to cell cycle arrest and apoptosis.
Experimental Workflow for a Repeat-Dose Toxicity Study
The following diagram illustrates a typical workflow for conducting a repeat-dose toxicity study in an animal model.
Caption: A typical experimental workflow for a repeat-dose animal toxicity study.
References
- 1. The HDACi Panobinostat Shows Growth Inhibition Both In Vitro and in a Bioluminescent Orthotopic Surgical Xenograft Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
Panobinostat lactate degradation and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the handling, storage, and troubleshooting of Panobinostat Lactate in a laboratory setting. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound as a solid is a crystalline substance. For long-term stability, it should be stored in a well-sealed container, protected from moisture. Slight chemical degradation has been observed after extended storage.
Q2: How should I store solutions of this compound?
A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For optimal stability, it is recommended to aliquot stock solutions and store them at low temperatures to prevent degradation from repeated freeze-thaw cycles.
Storage Recommendations for this compound Solutions:
| Storage Temperature | Recommended Duration | Storage Conditions |
| -80°C | Up to 6 months | Sealed, protected from moisture |
| -20°C | Up to 1 month | Sealed, protected from moisture |
Q3: What are the main degradation pathways for this compound?
A3: The primary metabolic and degradation pathways for panobinostat involve several chemical modifications. These include reduction, hydrolysis, oxidation, and glucuronidation.[1][2] Two notable degradation products that have been identified are a cyclisation product (coded as '014-06') and another major degradation product which is also a metabolite (coded as '315-02').
Q4: Is this compound sensitive to light?
A4: Information regarding the light sensitivity of this compound is not consistently reported across all sources. To ensure the integrity of the compound, it is best practice to protect it from light, especially when in solution.
Q5: What is the solubility of this compound?
A5: The aqueous solubility of this compound is highly dependent on the pH of the solution.
pH-Dependent Solubility of this compound:
| pH | Approximate Solubility |
| 2-3 | ~5 mg/mL |
| 6.8 | ~0.3 mg/mL |
| 7.6 | ~0.07 mg/mL |
This pH-dependent solubility should be a key consideration when preparing formulations for in vitro and in vivo experiments.
Troubleshooting Guide
This guide addresses potential issues that may arise during the use of this compound in research experiments.
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected activity in cell-based assays. | Degradation of the this compound stock solution. | 1. Prepare fresh stock solutions from solid this compound. 2. Ensure proper storage of stock solutions at -80°C in small, single-use aliquots to avoid freeze-thaw cycles. 3. Verify the pH of your final assay medium, as extreme pH values can affect stability. |
| Precipitation of the compound in aqueous buffers. | The pH of the buffer is not optimal for solubility. | 1. Adjust the pH of the buffer to a more acidic range (pH 2-3) to increase solubility. 2. Consider using a co-solvent such as DMSO for the initial stock solution before further dilution in aqueous buffer. |
| Appearance of unexpected peaks in HPLC/UPLC analysis. | Chemical degradation of this compound. | 1. Review the storage conditions of both the solid compound and the prepared solutions. 2. Protect solutions from light and store at the recommended low temperatures. 3. Perform a forced degradation study to identify potential degradation products and confirm the stability-indicating nature of your analytical method. |
| Variability in results between different batches of the compound. | Differences in impurity profiles or degradation upon storage. | 1. Obtain a certificate of analysis for each batch to compare purity and impurity levels. 2. Implement a standardized protocol for the preparation and storage of all solutions to minimize variability. |
Experimental Protocols
Stability-Indicating UPLC Method for this compound
This section outlines a general protocol for a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method, based on published literature, to assess the purity of this compound and to separate it from its degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Acquity UPLC BEH C18 (or equivalent) |
| Mobile Phase | A suitable gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).[3] |
| Flow Rate | Typically around 0.5 mL/min.[3] |
| Column Temperature | Maintained at a constant temperature, for example, 30°C. |
| Detection | UV detection at an appropriate wavelength (e.g., 266 nm or 230 nm). |
| Injection Volume | Typically 1-5 µL. |
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the stability of a drug substance and to develop a stability-indicating analytical method. The following are general conditions for stress testing. The extent of degradation should ideally be in the range of 5-20%.
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room temperature or 50-60°C for up to 7 days. |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room temperature or 50-60°C for up to 7 days. |
| Oxidation | 3% to 30% H₂O₂ | Room temperature for up to 7 days. |
| Thermal Degradation | 40°C to 80°C | Up to 7 days. |
| Photolytic Degradation | Exposure to a combination of UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²). | As per ICH Q1B guidelines. |
Note: The specific concentrations, temperatures, and durations should be optimized for this compound to achieve the target degradation level.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Troubleshooting Panobinostat lactate precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Panobinostat lactate. The following information addresses common issues, particularly precipitation, that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture media?
This compound has pH-dependent aqueous solubility.[1] Cell culture media is typically buffered to a neutral pH (around 7.2-7.4), where the solubility of this compound is low.[1] Precipitation occurs when the concentration of this compound exceeds its solubility limit in the aqueous environment of the cell culture media.
Q2: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving this compound to create a stock solution.[2]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[1] Some robust cell lines may tolerate up to 1%. However, primary cells and some sensitive cancer cell lines can be affected by concentrations as low as 0.1%.[1][3][4] It is crucial to perform a dose-response curve with your specific cell line to determine the maximum tolerated DMSO concentration.[5]
Q4: How should I prepare my this compound stock solution?
It is recommended to prepare a high-concentration stock solution in 100% DMSO. For example, a 10 mM stock solution is a common starting point. This allows for a small volume of the stock solution to be added to the cell culture media, keeping the final DMSO concentration low.
Q5: How can I prevent precipitation when diluting the this compound stock solution into my media?
To minimize precipitation, the DMSO stock solution should be added to the pre-warmed cell culture media with gentle mixing. It is crucial to add the stock solution drop-wise while swirling the media to ensure rapid and even dispersion. Avoid adding the stock solution directly to cells or in a concentrated volume at the bottom of the culture vessel.
Q6: For how long is this compound stable in cell culture media?
Aqueous solutions of Panobinostat are not recommended for storage for more than one day. It is best practice to prepare fresh dilutions of this compound in your cell culture media for each experiment.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your cell culture experiments.
Problem: Visible precipitate or cloudiness in the media after adding this compound.
Potential Cause 1: Low Solubility at Neutral pH this compound's solubility is significantly lower at the neutral pH of cell culture media compared to acidic conditions.[1]
-
Solution:
-
Optimize Stock Solution Concentration: Prepare a higher concentration stock solution in DMSO to minimize the volume added to the media.
-
Step-wise Dilution: Instead of adding the DMSO stock directly to the final volume of media, perform a serial dilution. For example, first, dilute the stock in a smaller volume of media and then add this intermediate dilution to the rest of the culture.
-
Gentle and Rapid Mixing: Add the stock solution slowly and drop-wise into the center of the vortex of gently swirling media. This facilitates rapid dispersion and reduces the likelihood of localized high concentrations that can lead to precipitation.
-
Potential Cause 2: High Final Concentration of this compound The desired final concentration of this compound in your experiment may exceed its solubility limit in the cell culture media.
-
Solution:
-
Dose-Response Experiment: Conduct a dose-response experiment starting with lower, fully soluble concentrations to identify the maximum achievable concentration without precipitation in your specific media and under your experimental conditions.
Potential Cause 3: Interaction with Media Components Components in the cell culture media, such as salts and proteins in Fetal Bovine Serum (FBS), can interact with this compound and contribute to precipitation.
-
Solution:
-
Pre-warm Media: Always use media that has been pre-warmed to 37°C. Adding a cold stock solution to warm media can cause temperature fluctuations that promote precipitation.
-
Serum-Free Dilution: If possible, dilute the this compound stock in a small volume of serum-free media first, and then add this to your complete media containing FBS.
-
Potential Cause 4: Incorrect Stock Solution Preparation or Storage Improperly prepared or stored stock solutions can lead to issues with solubility and precipitation upon dilution.
-
Solution:
-
Ensure Complete Dissolution: Make sure the this compound is fully dissolved in DMSO before making any dilutions. Gentle warming (to room temperature if stored at -20°C) and vortexing can aid in complete dissolution.
-
Proper Storage: Store the DMSO stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles, which can affect the stability and solubility of the compound.
-
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility | Reference |
| DMSO | ~2 mg/mL | [2] |
| Aqueous Buffer (pH 3.0) | Highest Solubility | |
| Aqueous Buffer (neutral pH) | Low Solubility | [1] |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| DMSO Concentration | Effect on Cells | Reference |
| ≤ 0.1% | Generally considered safe for most cell lines, including sensitive ones. | [3] |
| 0.1% - 0.5% | Tolerated by many cancer cell lines with minimal cytotoxic effects. | [1][6] |
| > 0.5% - 1% | May cause cytotoxicity in some cell lines; requires validation. | [1][4] |
| > 1% | Generally not recommended due to increased risk of cytotoxicity. | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous/Sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound: 439.51 g/mol ).
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube to room temperature.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture media (e.g., RPMI-1640 + 10% FBS)
-
Sterile tubes for dilution
-
-
Procedure:
-
Determine the final concentration of this compound needed for your experiment.
-
Calculate the volume of the 10 mM stock solution required. Ensure the final DMSO concentration will be at or below the tolerated level for your cells (ideally ≤ 0.5%).
-
In a sterile tube, add the required volume of pre-warmed complete cell culture media.
-
While gently swirling the media, add the calculated volume of the this compound stock solution drop-wise into the media.
-
Gently mix the final solution by inverting the tube or pipetting up and down slowly. Do not vortex, as this can cause shearing of media components.
-
Immediately add the final diluted this compound solution to your cell cultures.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting precipitation.
Caption: Simplified mechanism of action of Panobinostat.
References
- 1. lifetein.com [lifetein.com]
- 2. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating Panobinostat Lactate Administration in Murine Models: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing side effects associated with Panobinostat lactate administration in mice. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions and clear protocols to assist researchers in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound observed in mice?
A1: The most frequently reported side effects in mice include hematological toxicities, primarily thrombocytopenia (a decrease in platelet count), gastrointestinal issues such as diarrhea, and potential neurotoxicity at higher doses.[1][2][3] Body weight loss is also a common indicator of toxicity.[4]
Q2: How can I monitor for the onset of these side effects in my mouse colony?
A2: Regular and careful monitoring is crucial for early detection and management of adverse effects.
-
For Thrombocytopenia: Perform regular blood counts, ideally via tail vein sampling, to monitor platelet levels. A significant drop from baseline is indicative of thrombocytopenia.
-
For Gastrointestinal Toxicity: Visually inspect the mice daily for signs of diarrhea, such as loose or watery stools and soiling of the cage bedding. Monitor for changes in appetite and body weight, as these can be early indicators of gastrointestinal distress.
-
For Neurotoxicity: Observe the mice for any changes in behavior, such as decreased motor activity, wobbly gait, or convulsions.[5] Simple neurological assessments, like the grip strength test, can also be employed.
Q3: Are there any established strategies to mitigate Panobinostat-induced thrombocytopenia?
A3: Yes, dose de-escalation is a primary strategy to manage toxicity.[6] Additionally, co-administration of a thrombopoietin (TPO) mimetic has been shown to ameliorate thrombocytopenia by stimulating platelet production.
Troubleshooting Guides
Problem 1: Significant drop in platelet count after Panobinostat administration.
-
Immediate Action:
-
Confirm the platelet count with a repeat blood test.
-
Temporarily suspend Panobinostat administration.
-
Consult the experimental protocol for dose adjustment guidelines.
-
-
Prophylactic and Management Strategy:
-
Dose De-escalation: If significant thrombocytopenia is observed, consider reducing the dose of Panobinostat in subsequent treatment cycles. A stepwise reduction of 25-50% can be a starting point, with careful monitoring of both efficacy and toxicity.
-
Supportive Care: In severe cases, consider the administration of a TPO mimetic. It's crucial to consult veterinary staff for appropriate dosing and administration of such agents.
-
Problem 2: Mice are exhibiting signs of diarrhea and weight loss.
-
Immediate Action:
-
Isolate the affected mice if necessary to monitor food and water intake accurately.
-
Provide supportive care, including ensuring easy access to food and water. A hydrogel or supplemented water can aid in hydration.
-
Temporarily halt Panobinostat treatment.
-
-
Management Protocol:
-
Dietary Support: Provide a highly palatable and easily digestible diet.
-
Anti-diarrheal Treatment: While specific protocols for anti-diarrheal agents in this context are not well-established in the literature for mice, consulting with a veterinarian about the potential use of loperamide at an appropriate, scaled-down dosage could be considered.
-
Dose Adjustment: Once the symptoms have resolved, consider re-initiating Panobinostat at a reduced dose.
-
Problem 3: Mice are showing signs of neurological distress (e.g., ataxia, lethargy).
-
Immediate Action:
-
Immediately cease Panobinostat administration.
-
Provide supportive care to ensure the animal's comfort and access to food and water.
-
Closely monitor the mouse for the progression of symptoms.
-
-
Management Protocol:
-
Dose-Limiting Toxicity: Neurological side effects are often indicative of reaching a dose-limiting toxicity.[6]
-
Protocol Re-evaluation: A thorough review of the experimental protocol and the administered dose is warranted. Significant dose reduction or discontinuation of the treatment for the affected animal is recommended.
-
Quantitative Data Summary
The following tables summarize quantitative data on this compound dosage and its effects in mice, compiled from various studies.
Table 1: Panobinostat Dosage and Observed Toxicities in Murine Models
| Mouse Strain | Panobinostat Dose | Route of Administration | Observed Toxicities | Reference |
| Genetically Engineered BSG Model | 10-20 mg/kg (daily) | i.p. | Significant toxicity, necessitating dose de-escalation | [6] |
| Xenograft Model | 10 mg/kg (daily, 4 weeks) | i.p. | Not specified | [7] |
| CD-1 Female Mice | 15 mg/kg (single dose) | i.v. | Not specified | [8] |
| NOD-SCID Mice (Subcutaneous Plasmacytoma Model) | 5-10 mg/kg (5 days/week for 21 days) | i.p. | Not specified | [9] |
| NOD-SCID Mice (Disseminated Luciferized Model) | 5, 10, 20 mg/kg (5 days/week) | i.p. | Not specified | [9] |
| EAE Mouse Model | 30 mg/kg (daily for 16 days) | Not specified | Not specified | [5] |
Table 2: Pharmacokinetic Data of Panobinostat in Mice
| Mouse Strain | Panobinostat Dose | Route of Administration | Peak Plasma Concentration (Cmax) | Time to Cmax (Tmax) | Brain-to-Plasma Ratio (1h) | Reference |
| CD-1 Female Mice | 15 mg/kg | i.v. | 27.3 ± 2.5 ng/mL | 1 hour | 2.22 | [8] |
| Various Strains | 10 mg/kg | i.v. | Similar across strains despite in vitro differences | Not specified | Not specified | [10] |
Experimental Protocols
Protocol 1: Monitoring for Panobinostat-Induced Toxicity
-
Daily Health Checks:
-
Visually inspect each mouse for changes in posture, activity level, and grooming habits.
-
Examine for signs of diarrhea or dehydration (e.g., sunken eyes, skin tenting).
-
Record daily body weights. A loss of more than 15-20% of initial body weight is a common endpoint.
-
-
Hematological Monitoring:
-
Collect a small blood sample (e.g., via tail vein) at baseline and then weekly, or more frequently if toxicity is suspected.
-
Perform a complete blood count (CBC) with a focus on platelet numbers.
-
-
Neurological Assessment:
-
Conduct a weekly grip strength test to assess for motor deficits.
-
Observe for any signs of ataxia, tremors, or seizures.
-
Protocol 2: Dose De-escalation for Toxicity Management
This is a generalized protocol and should be adapted based on the specific experimental design and observed toxicities.
-
Establish Toxicity Criteria: Define clear criteria for what constitutes significant toxicity (e.g., >20% weight loss, platelet count below a certain threshold, presence of severe diarrhea for more than 48 hours).
-
Initial Dose Reduction: If significant toxicity is observed, reduce the Panobinostat dose by 50% for the next treatment cycle.
-
Monitoring and Further Adjustment:
-
Continue to monitor the mice closely.
-
If toxicity persists at the reduced dose, consider a further 50% reduction or discontinuation of treatment for that animal.
-
If toxicity resolves and the therapeutic goal is not being met, a cautious re-escalation of the dose may be considered, with very frequent monitoring.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Panobinostat's mechanism of action leading to cellular effects.
Caption: Troubleshooting workflow for managing Panobinostat side effects.
References
- 1. Panobinostat as Pan-deacetylase Inhibitor for the Treatment of Pancreatic Cancer: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the side effects of this compound? [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. JCI Insight - Histone deacetylase inhibitor panobinostat induces calcineurin degradation in multiple myeloma [insight.jci.org]
- 5. Panobinostat Attenuates Experimental Autoimmune Encephalomyelitis in Mice via Suppressing Oxidative Stress-Related Neuroinflammation and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pre-Clinical Study of Panobinostat in Xenograft and Genetically Engineered Murine Diffuse Intrinsic Pontine Glioma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo monitoring of the anti-angiogenic therapeutic effect of the pan-deacetylase inhibitor panobinostat by small animal PET in a mouse model of gastrointestinal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Panobinostat penetrates the blood–brain barrier and achieves effective brain concentrations in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo rationale for the triple combination of panobinostat (LBH589) and dexamethasone with either bortezomib or lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of Panobinostat: Interspecies Difference in Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Panobinostat Lactate vs. Vorinostat: An In Vitro Comparative Analysis for Cancer Research
For researchers and drug development professionals navigating the landscape of epigenetic cancer therapies, histone deacetylase (HDAC) inhibitors present a promising avenue. Among these, Panobinostat and Vorinostat have garnered significant attention. This guide provides an objective, data-driven in vitro comparison of these two prominent HDAC inhibitors to aid in experimental design and drug selection.
At a Glance: Potency and Cellular Effects
In vitro studies consistently demonstrate that Panobinostat is a more potent inhibitor of cell growth across various cancer cell lines compared to Vorinostat. This difference in potency is reflected in their respective half-maximal inhibitory concentrations (IC50), with Panobinostat often exhibiting efficacy at nanomolar concentrations, whereas Vorinostat typically requires micromolar concentrations to achieve similar effects.[1][2] Panobinostat's greater potency has been reported to be at least ten-fold higher than that of Vorinostat.[2]
Both compounds effectively induce cell cycle arrest, primarily at the G1/S phase, and promote apoptosis through the activation of intrinsic pathways.[1][3] Their shared mechanism of action involves the inhibition of HDAC enzymes, leading to the hyperacetylation of histones and other non-histone proteins.[4] This epigenetic modification alters chromatin structure, reactivates silenced tumor suppressor genes, and ultimately triggers anti-tumor responses.[4]
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the IC50 values of Panobinostat and Vorinostat in various cancer cell lines as reported in peer-reviewed literature.
Table 1: IC50 Values for Cell Viability in Sarcoma Cell Lines
| Cell Line | Drug | IC50 (48h treatment) |
| SW-982 (Synovial Sarcoma) | Panobinostat | 0.1 µM[1] |
| Vorinostat | 8.6 µM[1] | |
| SW-1353 (Chondrosarcoma) | Panobinostat | 0.02 µM[1] |
| Vorinostat | 2.0 µM[1] |
Table 2: IC50 Values for Cell Viability in Other Cancer Cell Lines
| Cell Line | Cancer Type | Drug | IC50 | Reference |
| Ovarian Cancer Cell Lines | Ovarian Cancer | Panobinostat | ~15 nM (72h) | [5] |
| Small Cell Lung Cancer Lines | Small Cell Lung Cancer | Panobinostat | <10 nM | [2] |
| Prostate Cancer Lines (LNCaP, PC-3, TSU-Pr1) | Prostate Cancer | Vorinostat | 2.5 - 7.5 µM | [6] |
| MCF-7 | Breast Cancer | Vorinostat | 0.75 µM | [6] |
Mechanism of Action: Histone Acetylation and Apoptosis Induction
Both Panobinostat and Vorinostat function by inhibiting HDAC enzymes, leading to an accumulation of acetylated histones.[4] This is a key event that triggers downstream anti-cancer effects. In vitro experiments have shown that treatment with either drug leads to a detectable increase in the acetylation of histones H2B, H3, and H4.[5][7][8]
The induction of apoptosis is a critical outcome of HDAC inhibition by these compounds. This process is mediated through the modulation of key regulatory proteins.
Key Apoptotic Events:
-
Caspase Activation: Both drugs have been shown to activate caspase-3 and caspase-7, key executioner caspases in the apoptotic cascade.[1][5]
-
PARP Cleavage: Increased levels of cleaved Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, are observed following treatment.[5][7]
-
Modulation of Bcl-2 Family Proteins: HDAC inhibitors can downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins, tipping the balance towards cell death.[9][10]
-
Induction of p21: The tumor suppressor protein p21, a cyclin-dependent kinase inhibitor, is often upregulated, contributing to cell cycle arrest.[5][7]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by Panobinostat and Vorinostat and a typical experimental workflow for their in vitro comparison.
Caption: Simplified signaling pathway of Panobinostat and Vorinostat.
Caption: General experimental workflow for in vitro comparison.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of Panobinostat and Vorinostat.
Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.[1]
-
Drug Treatment: Treat the cells with a range of concentrations of Panobinostat or Vorinostat for a specified duration (e.g., 48 or 72 hours).[1] Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).[11][12]
-
Measurement: For MTT assays, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[12] Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate IC50 values using a suitable software package.
Apoptosis Assay (Caspase-Glo 3/7)
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the desired concentrations of Panobinostat or Vorinostat for the desired time points (e.g., 24, 48, 72 hours).[1]
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well at a 1:1 ratio with the cell culture medium.[1]
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.[1]
-
Measurement: Measure the luminescence using a luminometer.[1]
-
Data Analysis: Normalize the luminescence signal to a vehicle control to determine the fold-change in caspase activity.
Western Blot Analysis for Histone Acetylation and Apoptosis Markers
-
Cell Lysis: After drug treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., acetyl-Histone H3, acetyl-Histone H4, cleaved PARP, cleaved Caspase-3, p21, Bcl-2). Use an antibody against a housekeeping protein (e.g., GAPDH, α-tubulin) as a loading control.
-
Detection: Incubate the membrane with a suitable HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion
In vitro evidence strongly suggests that Panobinostat is a more potent HDAC inhibitor than Vorinostat, demonstrating greater efficacy at lower concentrations across a range of cancer cell lines. Both drugs induce cell cycle arrest and apoptosis through similar mechanisms involving histone hyperacetylation and modulation of key regulatory proteins. The choice between these two agents for in vitro studies may depend on the specific cancer model, the desired potency, and the experimental context. The provided data and protocols offer a solid foundation for researchers to design and interpret their comparative studies of these important epigenetic drugs.
References
- 1. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Panobinostat: a Histone Deacetylase Inhibitor | Value-Based Cancer Care [valuebasedcancer.com]
- 5. The HDACi Panobinostat Shows Growth Inhibition Both In Vitro and in a Bioluminescent Orthotopic Surgical Xenograft Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Histone deacetylase inhibitor, panobinostat, exerts anti-proliferative effect with partial normalization from aberrant epigenetic states on granulosa cell tumor cell lines | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Panobinostat as Pan-deacetylase Inhibitor for the Treatment of Pancreatic Cancer: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. researchhub.com [researchhub.com]
Validating the Therapeutic Targets of Panobinostat Lactate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Panobinostat lactate, the lactate salt form of panobinostat, is a potent pan-histone deacetylase (HDAC) inhibitor.[1][2] It has demonstrated significant therapeutic potential in oncology, particularly in the treatment of multiple myeloma.[3][4] This guide provides a comparative analysis of Panobinostat's therapeutic targets, efficacy, and underlying mechanisms against other prominent HDAC inhibitors, supported by experimental data and detailed protocols.
Therapeutic Targets and Comparative Potency
Panobinostat is a non-selective, or pan-HDAC inhibitor, with activity against Class I, II, and IV HDAC enzymes.[5][6] Its primary mechanism of action involves the inhibition of these enzymes, leading to the hyperacetylation of histone and non-histone proteins.[1][7] This epigenetic modulation results in chromatin relaxation and altered gene expression, ultimately inducing cell cycle arrest, apoptosis, and the inhibition of tumor growth.[7][8]
In vitro studies have shown that Panobinostat is one of the most potent HDAC inhibitors currently available.[5] Its inhibitory activity, as measured by the half-maximal inhibitory concentration (IC50), is significantly lower across a range of HDAC isoforms when compared to other HDAC inhibitors such as Vorinostat, Belinostat, and Romidepsin.
Table 1: Comparative Inhibitory Activity (IC50, nM) of HDAC Inhibitors Against Various HDAC Isoforms
| HDAC Isoform | Panobinostat (nM) | Vorinostat (SAHA) (nM) | Romidepsin (nM) | Belinostat (nM) |
| HDAC1 | <13.2[5] | 10 - 130[9][10][11] | 36[12][13] | 41[14] |
| HDAC2 | <13.2[5] | - | 47[12][13] | 125[14] |
| HDAC3 | <13.2[5] | 20[9][15] | - | 30[14] |
| HDAC4 | Mid-nanomolar[5] | - | 510[13] | 115[14] |
| HDAC6 | <13.2[5] | - | 14,000[13] | 82[14] |
| HDAC7 | Mid-nanomolar[5] | - | - | 67[14] |
| HDAC8 | Mid-nanomolar[5] | - | - | 216[14] |
| HDAC9 | <13.2[5] | - | - | 128[14] |
| Pan-HDAC | ~5[16] | ~10[15] | - | 27[17][18] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Comparative Efficacy in Preclinical Models
The potent enzymatic inhibition of Panobinostat translates to significant anti-proliferative activity in various cancer cell lines. Comparative studies demonstrate its superior efficacy in inducing cell death and inhibiting growth at lower concentrations than other HDAC inhibitors.
Table 2: Comparative Anti-proliferative Activity (IC50) in Cancer Cell Lines
| Cell Line | Cancer Type | Panobinostat (nM) | Vorinostat (µM) | Belinostat (µM) |
| SW-982 | Synovial Sarcoma | 100[19] | 8.6[19] | 1.4[19] |
| SW-1353 | Chondrosarcoma | 20[19] | 2.0[19] | 2.6[19] |
| HCT116 | Colon Cancer | 7.1 | - | 0.2[14] |
| A549 | Lung Cancer | 30[16] | - | - |
| MCF-7 | Breast Cancer | - | 0.75[15] | - |
Note: Values are presented as published and may reflect different units (nM vs µM).
Signaling Pathways and Mechanisms of Action
Panobinostat's therapeutic effects are mediated through the modulation of multiple critical signaling pathways. Its primary mechanism involves the induction of histone hyperacetylation, leading to changes in gene expression. However, its impact extends to several non-histone proteins and key cellular signaling cascades.
Panobinostat's Core Mechanism:
Caption: Panobinostat inhibits HDACs, leading to histone hyperacetylation and downstream anti-tumor effects.
Key Signaling Pathways Modulated by Panobinostat:
Panobinostat has been shown to impact several signaling pathways crucial for cancer cell survival and proliferation, including the JAK/STAT, PI3K/AKT/mTOR, and MAPK pathways.[20] In multiple myeloma and Hodgkin lymphoma, for instance, Panobinostat inhibits the phosphorylation of STAT5 and STAT6, disrupting survival signals and promoting apoptosis.[20][21]
Caption: Panobinostat modulates multiple oncogenic signaling pathways.
Furthermore, in combination with the proteasome inhibitor bortezomib, Panobinostat demonstrates synergistic effects by dually blocking the proteasome and aggresome pathways for protein degradation, leading to increased cellular stress and apoptosis in multiple myeloma cells.[22]
Experimental Protocols
The following are standard protocols for key experiments used to validate the therapeutic targets and efficacy of HDAC inhibitors like Panobinostat.
1. Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[23]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[23][24][25] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[25]
-
Protocol:
-
Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well and treat with varying concentrations of the HDAC inhibitor for the desired time.[26]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[26][27]
-
Add 100-150 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[12][26]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[24]
-
Measure the absorbance at 570-590 nm using a microplate reader.[24]
-
Caption: Workflow for a typical MTT cell viability assay.
2. Western Blot for Histone Acetylation
This technique is used to detect the levels of acetylated histones in cells following treatment with an HDAC inhibitor.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated histones.
-
Protocol:
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.[28]
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[29]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[28][30]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[29]
-
Incubate the membrane with a primary antibody specific for acetylated histone H3 or H4 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[30]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Caption: Standard workflow for Western blot analysis.
3. In Vitro HDAC Activity Assay
This assay directly measures the enzymatic activity of HDACs and the inhibitory effect of compounds like Panobinostat.
-
Principle: A fluorescently labeled and acetylated peptide substrate is incubated with a source of HDAC enzymes (e.g., nuclear extract or recombinant HDAC). Deacetylation of the substrate by HDACs allows a developer solution to cleave the deacetylated substrate, releasing a fluorophore that can be measured.
-
Protocol:
-
Prepare reactions in a 96-well plate containing the HDAC substrate, assay buffer, and either the HDAC inhibitor or vehicle control.
-
Add the HDAC enzyme source to initiate the reaction.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate for 15-30 minutes at room temperature.
-
Measure fluorescence using a microplate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percent inhibition relative to the vehicle control.
-
Conclusion
This compound is a highly potent pan-HDAC inhibitor with broad activity against Class I, II, and IV HDAC enzymes.[5] Experimental data consistently demonstrates its superior inhibitory and anti-proliferative efficacy at nanomolar concentrations when compared to other HDAC inhibitors like Vorinostat and Belinostat. Its multifaceted mechanism of action, involving the modulation of key oncogenic signaling pathways, underscores its therapeutic potential. The provided experimental protocols offer a framework for the continued investigation and validation of Panobinostat and other novel HDAC inhibitors in preclinical and clinical research.
References
- 1. Facebook [cancer.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Panobinostat for the Treatment of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Panobinostat: a Histone Deacetylase Inhibitor | Value-Based Cancer Care [valuebasedcancer.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Histone deacetylase (HDAC1 and HDAC2) Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. caymanchem.com [caymanchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. selleckchem.com [selleckchem.com]
- 19. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. commons.stmarytx.edu [commons.stmarytx.edu]
- 21. ashpublications.org [ashpublications.org]
- 22. Role of Histone Deacetylase Inhibitors in Relapsed Refractory Multiple Myeloma: A Focus on Vorinostat and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. broadpharm.com [broadpharm.com]
- 26. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SE [thermofisher.com]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. pubcompare.ai [pubcompare.ai]
- 29. Histone Acetylation Western Blots [bio-protocol.org]
- 30. epigentek.com [epigentek.com]
A Comparative Analysis of Panobinostat Lactate and Selective HDAC Inhibitors in Preclinical Research
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance, mechanisms of action, and experimental evaluation of the pan-HDAC inhibitor Panobinostat lactate versus selective histone deacetylase (HDAC) inhibitors.
Introduction
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents by targeting the epigenetic regulation of gene expression. These inhibitors function by blocking HDAC enzymes, leading to the hyperacetylation of histones and other non-histone proteins. This, in turn, results in chromatin relaxation and the altered transcription of genes involved in critical cellular processes such as cell cycle progression, differentiation, and apoptosis.[1][2] HDAC inhibitors are broadly categorized into pan-HDAC inhibitors, which target multiple HDAC enzymes, and selective HDAC inhibitors, which are designed to target specific HDAC classes or isoforms.
Panobinostat, a potent pan-HDAC inhibitor, has demonstrated broad activity against Class I, II, and IV HDACs.[3][4] In contrast, selective HDAC inhibitors, such as Romidepsin (Class I), Entinostat (Class I), and Mocetinostat (Class I), offer the potential for a more targeted therapeutic approach with a potentially different safety profile.[5][6] This guide provides an objective comparison of this compound with key selective HDAC inhibitors, supported by experimental data and detailed methodologies to aid researchers in their drug development efforts.
Mechanism of Action: A Tale of Broad vs. Targeted Inhibition
Panobinostat's mechanism of action centers on its ability to non-selectively inhibit a wide range of HDAC enzymes.[5] This broad inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin structure that facilitates the transcription of tumor suppressor genes and other genes that promote cell cycle arrest and apoptosis.[1][7] Furthermore, Panobinostat's therapeutic effects extend beyond histone modifications, as it also influences the acetylation status and function of various non-histone proteins, including the tumor suppressor p53.[8]
Selective HDAC inhibitors, on the other hand, are designed to target specific classes or isoforms of HDAC enzymes. For instance, Romidepsin and Entinostat are potent inhibitors of Class I HDACs.[6] By focusing on a narrower range of targets, these inhibitors aim to achieve a more precise therapeutic effect, potentially reducing off-target effects and associated toxicities. The differential targeting of HDAC isoforms by pan- and selective inhibitors can lead to distinct downstream biological consequences and varying efficacy and safety profiles in different cancer types.
Comparative Performance Data
The following tables summarize key quantitative data comparing the in vitro potency and clinical efficacy of Panobinostat with several selective HDAC inhibitors.
Table 1: Comparative in vitro Potency (IC50) of HDAC Inhibitors
| Inhibitor | Type | Cell Line | IC50 | Reference |
| Panobinostat | Pan-HDACi | HCT116 (Colon Cancer) | 5.1-17.5 nM | [7] |
| HH (Cutaneous T-cell Lymphoma) | 1.8 nM | [9] | ||
| BT474 (Breast Cancer) | 2.6 nM | [9] | ||
| MED8A (Medulloblastoma) | 46 nM | [10] | ||
| UW228 (Medulloblastoma) | 54 nM | [10] | ||
| UW426 (Medulloblastoma) | 67 nM | [10] | ||
| Vorinostat | Pan-HDACi | HCT116 (Colon Cancer) | 1.2-2.8 µM | [7] |
| Romidepsin | Class I HDACi | - | - | - |
| Entinostat | Class I HDACi | - | - | - |
| Mocetinostat | Class I HDACi | - | - | - |
Table 2: Comparative Clinical Efficacy in Relapsed/Refractory Multiple Myeloma
| Inhibitor | Overall Response Rate (ORR) | 95% Confidence Interval (CI) | Reference |
| Panobinostat | 64% | 0.61 - 0.68 | [11][12] |
| Vorinostat | 51% | 0.46 - 0.55 | [11][12] |
| Ricolinostat (Selective HDAC6i) | 38% | 0.29 - 0.48 | [11][12] |
This data is from a meta-analysis of clinical trials and reflects the efficacy of regimens containing the respective HDAC inhibitor.[11][12]
Table 3: Common Grade 3/4 Adverse Events in Relapsed/Refractory Multiple Myeloma
| Adverse Event | Panobinostat-containing regimens | Vorinostat-containing regimens | Ricolinostat-containing regimens | Reference |
| Thrombocytopenia | High incidence | Reported | Reported | [11][12] |
| Neutropenia | High incidence | Reported | Reported | [11][12] |
| Anemia | High incidence | Reported | Reported | [11][12] |
| Fatigue/Asthenia | Common | Common | Common | [11][12] |
| Diarrhea | Common | Common | Common | [11][12] |
| Nausea | Common | Common | Common | [11][12] |
The toxicity profiles highlight that both pan- and selective HDAC inhibitors can cause significant hematological and non-hematological side effects.[11][12]
Key Experimental Protocols
HDAC Activity Assay
Objective: To measure the enzymatic activity of HDACs and assess the inhibitory potential of compounds.
Methodology:
A common method for determining HDAC activity is a fluorometric assay.[13][14][15][16]
-
Sample Preparation: Nuclear extracts from cell lines or tissues are prepared to serve as the source of HDAC enzymes.[13] The protein concentration of the extract is determined using a standard method like the BCA assay.
-
Reaction Setup: The assay is typically performed in a 96-well plate. Each reaction well contains the nuclear extract, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and the test inhibitor at various concentrations in an appropriate assay buffer. Control wells include a no-enzyme control, a vehicle control (e.g., DMSO), and a positive control inhibitor (e.g., Trichostatin A).[13][15]
-
Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow for the deacetylation of the substrate by the HDAC enzymes.
-
Development: A developer solution containing a protease (e.g., trypsin) is added to each well. The protease cleaves the deacetylated substrate, releasing a fluorescent molecule (e.g., AMC).[13][14]
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).[13]
-
Data Analysis: The inhibitory activity of the test compound is calculated by comparing the fluorescence signal in the presence of the inhibitor to the control wells. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of HDAC activity, is then determined.
Cytotoxicity Assay
Objective: To evaluate the effect of HDAC inhibitors on the viability and proliferation of cancer cells.
Methodology:
The MTT or AlamarBlue assay are commonly used methods to assess cell viability.[3]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the HDAC inhibitor or a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.
-
Reagent Addition:
-
MTT Assay: MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
AlamarBlue Assay: AlamarBlue reagent is added to each well. Viable cells reduce the resazurin in the AlamarBlue reagent to the fluorescent resorufin.
-
-
Measurement:
-
MTT Assay: A solubilization solution is added to dissolve the formazan crystals, and the absorbance is measured using a microplate reader.
-
AlamarBlue Assay: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in cell viability, is determined.
Signaling Pathways and Visualizations
HDAC inhibitors exert their anti-cancer effects by modulating various signaling pathways. A key target is the tumor suppressor p53. HDAC inhibitors can induce the acetylation of p53, which can, depending on the cellular context, either enhance its stability and transcriptional activity, leading to the expression of pro-apoptotic genes, or paradoxically prevent its association with pro-apoptotic gene promoters.[2][17][18]
Caption: General signaling pathway of HDAC inhibitors.
Caption: Workflow for a fluorometric HDAC activity assay.
References
- 1. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific Acetylation of p53 by HDAC Inhibition Prevents DNA Damage-Induced Apoptosis in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Histone deacetylase inhibitor, panobinostat, exerts anti-proliferative effect with partial normalization from aberrant epigenetic states on granulosa cell tumor cell lines | PLOS One [journals.plos.org]
- 5. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A focus on the preclinical development and clinical status of the histone deacetylase inhibitor, romidepsin (depsipeptide, Istodax®) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sustained inhibition of deacetylases is required for the antitumor activity of the histone deactylase inhibitors panobinostat and vorinostat in models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Panobinostat Inhibits JAK2/STAT3 Pathway in Multiple Myeloma. | Blood | American Society of Hematology [ashpublications.org]
- 9. Panobinostat | Non-selective HDACs | Tocris Bioscience [tocris.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abcam.com [abcam.com]
- 15. HDAC Activity Assay Kit | 566328 [merckmillipore.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Selective inhibition of histone deacetylase 2 induces p53-dependent survivin downregulation through MDM2 proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Epigenetic Targeting of Autophagy via HDAC Inhibition in Tumor Cells: Role of p53 [mdpi.com]
Panobinostat Lactate: A Comparative Analysis of Cross-Resistance and Synergistic Potential with Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Panobinostat lactate, a potent pan-histone deacetylase (HDAC) inhibitor, in the context of cross-resistance and synergistic interactions with other chemotherapeutic agents. The information presented is supported by experimental data from preclinical and clinical studies, offering insights for researchers in oncology and drug development.
Executive Summary
This compound, by its epigenetic mechanism of action, demonstrates a complex interplay with other anticancer drugs. Rather than exhibiting classical cross-resistance, emerging evidence points towards its ability to overcome resistance to established therapies and to act synergistically with a range of chemotherapeutics. This guide delves into the quantitative data supporting these interactions, the underlying molecular pathways, and the experimental protocols used to derive these findings.
Performance in Combination with Other Chemotherapeutics
Panobinostat's efficacy is significantly enhanced when used in combination with other agents across various cancer types. It has shown the ability to re-sensitize refractory cancer cells to previous treatments and to work synergistically to induce cancer cell death.
Panobinostat with Proteasome Inhibitors (e.g., Bortezomib) in Multiple Myeloma
The combination of Panobinostat with the proteasome inhibitor Bortezomib is one of the most studied interactions, leading to its approval for treating multiple myeloma. Panobinostat appears to overcome Bortezomib resistance.[1]
| Metric | Panobinostat + Bortezomib + Dexamethasone | Placebo + Bortezomib + Dexamethasone | Clinical Trial |
| Median Progression-Free Survival (PFS) | 12.0 months | 8.1 months | PANORAMA 1[2] |
| Overall Response Rate (ORR) | 60.7% | 54.6% | PANORAMA 1[3] |
| Complete or Near-Complete Response | 27.6% | 15.7% | PANORAMA 1[3] |
| ORR in Bortezomib-Refractory Patients | 34.5% | - | PANORAMA 2[2] |
Panobinostat with Tyrosine Kinase Inhibitors (e.g., Ponatinib) in Chronic Myeloid Leukemia (CML)
In imatinib-resistant CML cell lines, Panobinostat demonstrates strong synergy with the pan-ABL tyrosine kinase inhibitor, Ponatinib. This combination effectively targets cells with resistance-conferring mutations like T315I.
| Cell Line | Drug | IC50 (nM) | Combination Index (CI) |
| K562 (Imatinib-sensitive) | Panobinostat | ~50 | 0.5 (Synergistic) |
| Ponatinib | 2 | ||
| Combination | 0.7 | ||
| K562/IM-R1 (Imatinib-resistant) | Panobinostat | ~50 | 0.28 (Strongly Synergistic) |
| Ponatinib | 4 | ||
| Combination | 1.3 | ||
| Ba/F3 (Parental) | Panobinostat | ~50 | 0.9 (Additive/Slightly Synergistic) |
| Ponatinib | 5 | ||
| Combination | 3.7 | ||
| Ba/F3/T315I (Imatinib-resistant) | Panobinostat | ~50 | 0.4 (Synergistic) |
| Ponatinib | 25 | ||
| Combination | 10 |
Data from a study on synergistic cytotoxicity in CML cells.[4]
Panobinostat with DNA Damaging Agents (e.g., Doxorubicin, Etoposide) in Ewing Sarcoma
Panobinostat shows a synergistic effect when combined with standard-of-care DNA damaging agents in Ewing Sarcoma cell lines.
| Cell Line | Drug Combination | Effect | Reported Bliss Synergy Score |
| Ewing Sarcoma Cells | Panobinostat + Doxorubicin | Synergistic | >10[5] |
| Ewing Sarcoma Cells | Panobinostat + Etoposide | Synergistic | >10[5] |
A study on sarcoma cell lines reported an IC50 of 0.1 µM for Panobinostat (LBH-589) and 0.1 µM for Doxorubicin in SW-982 cells.[6]
Panobinostat with Microtubule-Destabilizing and Platinum Agents in Ovarian Cancer
Preclinical studies indicate that Panobinostat has synergistic effects with several chemotherapeutics used in ovarian cancer, including microtubule-destabilizing agents and platinum-based drugs.[7]
| Drug Combination | Effect in Ovarian Cancer Cell Lines |
| Panobinostat + Gemcitabine | Synergistic[7] |
| Panobinostat + Paclitaxel | Synergistic[7] |
| Panobinostat + Carboplatin | Synergistic[7] |
Signaling Pathways and Mechanisms of Action
The synergistic effects and the overcoming of resistance by Panobinostat can be attributed to its influence on multiple cellular signaling pathways.
Dual Blockade of Proteasome and Aggresome Pathways
In multiple myeloma, resistance to proteasome inhibitors like Bortezomib can occur when the cell activates an alternative protein degradation pathway involving the formation of an "aggresome." Panobinostat inhibits HDAC6, a key enzyme in this pathway, thus blocking both major protein disposal routes and leading to synergistic cell death.[8]
References
- 1. Panobinostat Synergistically Enhances the Cytotoxicity of Microtubule Destabilizing Drugs in Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination of panobinostat with ponatinib synergistically overcomes imatinib‐resistant CML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combining the ABL1 Kinase Inhibitor Ponatinib and the Histone Deacetylase Inhibitor Vorinostat: A Potential Treatment for BCR-ABL-Positive Leukemia | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Drug: Panobinostat - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Natural Compounds That Target DNA Repair Pathways and Their Therapeutic Potential to Counteract Cancer Cells [frontiersin.org]
Safety Operating Guide
Proper Disposal of Panobinostat Lactate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Handling and Disposal of Panobinostat Lactate, a Cytotoxic Antineoplastic Agent.
This compound is a potent histone deacetylase (HDAC) inhibitor used in cancer therapy.[1] As a cytotoxic agent, it is classified as a hazardous drug, requiring strict procedures for handling and disposal to ensure the safety of laboratory personnel and the environment.[2][3] Improper disposal can lead to exposure and environmental contamination. This guide provides detailed, step-by-step instructions for the safe disposal of this compound and associated materials.
The fundamental principle of chemotherapy waste management is the segregation of waste into two primary categories: Trace Chemotherapy Waste and Bulk Chemotherapy Waste .[3][4] The classification depends on the amount of residual drug present in the waste material.
Key Distinction: Trace vs. Bulk Waste
Understanding the difference between trace and bulk contamination is the most critical step in proper disposal. The Resource Conservation and Recovery Act (RCRA) defines an "empty" container as one that holds less than 3% of its original volume.[4][5]
| Waste Classification | Contamination Level | Examples |
| Trace Chemotherapy Waste | Less than 3% of the original drug volume remains ("RCRA empty").[4] | Empty drug vials, IV bags, and tubing; used gloves, gowns, and other PPE; wipes and pads used for preparation/administration.[3][5] |
| Bulk Chemotherapy Waste | More than 3% of the original drug volume remains.[4] | Partially used or unused vials/syringes of Panobinostat; IV bags with significant remaining volume; materials used to clean up a large spill.[4][5] |
Experimental Protocol: Waste Segregation and Disposal
Follow these detailed methodologies for the safe disposal of this compound waste. Adherence to these protocols is mandatory to comply with safety regulations and minimize exposure risks.
Trace Chemotherapy Waste Disposal
This category includes materials that are "RCRA empty," meaning they contain only a residual amount (less than 3%) of this compound.[4]
Step-by-Step Procedure:
-
Segregation: At the point of generation, immediately separate trace chemotherapy waste from all other waste streams (e.g., regular trash, biohazardous waste).[2][5]
-
Containerization:
-
Sharps: Place all contaminated sharps (needles, syringes, broken glass) into a designated yellow, puncture-proof sharps container clearly labeled "Chemo Sharps" or "Trace Chemotherapy Waste."[4][6]
-
Non-Sharps ("Soft" Waste): Place items such as used gloves, gowns, empty IV bags, and tubing into a designated yellow, tear-resistant bag or a rigid, leak-proof container labeled "Trace Chemotherapy Waste" and "Incinerate Only."[3][5][6]
-
-
Sealing and Storage: Once the container is full (do not overfill), securely seal it. Store in a designated, secure area away from general traffic until pickup.
-
Final Disposal: Trace chemotherapy waste must be disposed of via incineration to ensure the complete destruction of the cytotoxic compounds.[3][6] Arrange for pickup by a certified medical or hazardous waste contractor.
Bulk Chemotherapy Waste Disposal
This category includes any material that is not "RCRA empty" and contains a significant amount of this compound. This waste is considered RCRA hazardous.[3][4]
Step-by-Step Procedure:
-
Segregation: Immediately identify and segregate bulk waste from all other waste streams. Unused or partially used vials should remain in their original containers if possible.[5]
-
Containerization: Place all bulk chemotherapy waste into a black, rigid, leak-proof, and puncture-resistant container.[3][4] This container must be approved by the Department of Transportation (DOT) for hazardous waste and clearly labeled as "Hazardous Waste" and include the chemical name (this compound).[3][5]
-
Labeling and Storage:
-
Complete a hazardous waste label, including the chemical name and percentage. Select the "toxic" hazard classification.[5]
-
Store the sealed container in a designated, secure hazardous waste accumulation area.
-
-
Final Disposal: Bulk chemotherapy waste requires management by a licensed professional hazardous waste disposal service.[7] The recommended disposal method is chemical incineration in a facility equipped with an afterburner and scrubber.[7] Do not dispose of bulk liquid waste down the drain or solid waste in regular trash.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.
References
- 1. tga.gov.au [tga.gov.au]
- 2. danielshealth.ca [danielshealth.ca]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. medprodisposal.com [medprodisposal.com]
- 5. Trace Chemo and Chemotherapy Waste | Environment, Health & Safety [ehs.ucla.edu]
- 6. hsrm.umn.edu [hsrm.umn.edu]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. safety.pitt.edu [safety.pitt.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling Panobinostat Lactate
For laboratory professionals engaged in the pioneering fields of cancer research and drug development, the safe handling of potent compounds like Panobinostat Lactate is paramount. This guide provides essential, procedural information for the safe use and disposal of this compound, ensuring the well-being of researchers and the integrity of scientific work.
Panobinostat is classified as a hazardous substance, toxic if swallowed or inhaled, and can cause serious eye damage and skin irritation.[1] It is also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[1] Therefore, strict adherence to safety protocols is crucial.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is necessary to minimize exposure risk. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Reference |
| Eye Protection | Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] Ensure a side-shield is present. | [2] |
| Hand Protection | Wear appropriate protective gloves. Nitrile rubber gloves are a suitable option. Regularly inspect gloves for any signs of degradation or puncture. | [2] |
| Body Protection | A lab coat or other protective clothing should be worn to prevent skin contact.[2] | [2] |
| Respiratory Protection | For operations that may generate dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] Ensure good ventilation/exhaustion at the workplace.[1] | [1][2] |
Safe Handling and Disposal Plan
A systematic approach to handling and disposal is critical for minimizing risk. This involves careful planning from the moment the compound is received until its final waste disposal.
Operational Plan:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated enclosure.
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the handling area.[2]
-
Before starting any work, read and understand the Safety Data Sheet (SDS).[2]
-
Assemble all necessary equipment and reagents before bringing this compound into the work area.
-
-
Handling:
-
Always wear the appropriate PPE as detailed in the table above.
-
Avoid the formation of dust and aerosols.[2]
-
When weighing the compound, do so in a ventilated balance enclosure or a fume hood.
-
Use dedicated spatulas and weighing boats.
-
For reconstitution, add the solvent slowly to the powder to avoid splashing.
-
Keep the container tightly closed when not in use.[2]
-
-
Decontamination:
-
After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Wipe down the work area in the fume hood.
-
Carefully remove and dispose of contaminated PPE.
-
Disposal Plan:
-
Waste Categorization: All materials that have come into contact with this compound, including unused compound, empty containers, contaminated PPE, and cleaning materials, should be considered hazardous waste.
-
Waste Collection:
-
Collect solid waste in a dedicated, clearly labeled, and sealed container.
-
Collect liquid waste in a separate, compatible, and labeled container.
-
-
Final Disposal: Dispose of all hazardous waste through an approved waste disposal plant, following all local, state, and federal regulations.[2]
Emergency Procedures
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Measures | Reference |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[2] | [2] |
| Skin Contact | Immediately wash with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[1][2] | [1][2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2] | [1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2] | [1][2] |
Experimental Workflow for Safe Handling
To provide a clear, step-by-step visual guide, the following diagram illustrates the safe handling workflow for this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
